ZEN-3219
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C19H18N2O3 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one |
InChI |
InChI=1S/C19H18N2O3/c1-12-19(13(2)24-20-12)16-7-8-18(22)21(10-16)9-14-3-5-15(6-4-14)17-11-23-17/h3-8,10,17H,9,11H2,1-2H3 |
InChIキー |
IELJHNIVCXDKQD-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
ZEN-3219 as a BRD4 Ligand for PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ZEN-3219 as a ligand for the development of Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of the Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and a well-validated target in oncology and other therapeutic areas. The use of PROTACs to induce the degradation of BRD4, rather than simple inhibition, offers a promising therapeutic strategy.
Introduction to this compound and BRD4-Targeted PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins. A PROTAC typically consists of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation (POI-PROTAC-E3 ligase) leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
This compound is a known inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD4. Its demonstrated binding to the bromodomains of BRD4 makes it a suitable candidate for incorporation into a PROTAC as the BRD4-targeting ligand. By conjugating this compound to an E3 ligase ligand, a novel PROTAC can be synthesized to specifically induce the degradation of BRD4.
Quantitative Data for this compound and a Representative BRD4 PROTAC
The following tables summarize the key quantitative data for this compound and provide representative data for a hypothetical BRD4 PROTAC derived from it.
Table 1: Binding Affinity of this compound to BRD4 Bromodomains
| Target | Assay Type | IC50 (µM) |
| BRD4 (BD1) | Biochemical Assay | 0.48 |
| BRD4 (BD2) | Biochemical Assay | 0.16 |
| BRD4 (BD1BD2) | Biochemical Assay | 0.47 |
Table 2: Representative Performance of a this compound-based BRD4 PROTAC
It is important to note that the following data are representative examples based on published BRD4 PROTACs and are intended to illustrate the expected performance of a this compound-based PROTAC. Actual values would need to be determined experimentally.
| Cell Line | Assay Type | DC50 (nM) | Dmax (%) | Reference |
| Human Cancer Cell Line (e.g., HeLa, MDA-MB-231) | Western Blot | ~7.36 | >98 | |
| T-cell acute lymphoblastic leukemia (T-ALL) cells | Western Blot | ~1 | Not Reported |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the development and application of this compound-based PROTACs.
PROTAC-Mediated BRD4 Degradation and Downstream Signaling
The degradation of BRD4 by a this compound-based PROTAC is expected to impact several key signaling pathways implicated in cancer. BRD4 is a critical regulator of oncogenes such as c-Myc. Its removal leads to the downregulation of these genes, resulting in anti-proliferative effects. The following diagram illustrates the mechanism of action and its impact on downstream signaling.
Caption: Mechanism of a this compound based PROTAC leading to BRD4 degradation and downstream effects.
Experimental Workflow for PROTAC Development and Evaluation
The development and characterization of a this compound-based PROTAC follows a structured workflow, from synthesis to in vitro and in vivo evaluation.
Caption: General workflow for the development and evaluation of a this compound based PROTAC.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of a this compound-based BRD4 PROTAC. These are representative protocols and may require optimization for specific experimental conditions.
Synthesis of a this compound-based PROTAC
The synthesis of a PROTAC involves the conjugation of this compound to a chosen E3 ligase ligand (e.g., for VHL or Cereblon) via a chemical linker. A common strategy is to use 'click chemistry' or standard amide bond formation.
-
Functionalization of this compound: Introduce a reactive handle (e.g., an alkyne, azide, or carboxylic acid) onto the this compound molecule at a position that does not interfere with its binding to BRD4.
-
Linker-E3 Ligand Synthesis: Synthesize the E3 ligase ligand with a complementary reactive group on the linker.
-
Conjugation: React the functionalized this compound with the linker-E3 ligase ligand moiety under appropriate reaction conditions. For example, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) for 'click chemistry' or using coupling reagents like HATU for amide bond formation.
-
Purification and Characterization: Purify the final PROTAC product using techniques such as high-performance liquid chromatography (HPLC). Confirm the structure and purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Western Blotting for BRD4 Degradation
This protocol is used to quantify the degradation of BRD4 protein in cells treated with the PROTAC.
-
Cell Culture and Treatment: Seed a human cancer cell line known to express BRD4 (e.g., HeLa, MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the this compound-based PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein samples and separate them by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of BRD4 degradation relative to the vehicle control to determine the DC50 and Dmax values.
Cell Viability Assay
This assay measures the effect of BRD4 degradation on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the this compound-based PROTAC.
-
Incubation: Incubate the cells for a specified period (e.g
In-Depth Technical Guide: Discovery and Preclinical Profile of ZEN-3694
A Note on Nomenclature: The compound "ZEN-3219" as specified in the query does not correspond to a publicly documented therapeutic agent. This guide focuses on ZEN-3694 , a structurally related and clinically evaluated compound from Zenith Epigenetics, which aligns with the likely interest of the query.
Audience: This document is intended for researchers, scientists, and drug development professionals interested in the technical details of the epigenetic modulator ZEN-3694.
Executive Summary
ZEN-3694 is an orally bioavailable, second-generation, pan-inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. Developed by Zenith Epigenetics, it represents a significant advancement in the field of epigenetics, particularly for oncology. ZEN-3694 targets the fundamental mechanisms of gene transcription that drive cancer progression, showing potent activity in preclinical models of metastatic castration-resistant prostate cancer (mCRPC), NUT carcinoma, and other solid tumors. It functions by competitively binding to the bromodomains of BRD2, BRD3, BRD4, and BRDT, preventing their interaction with acetylated histones and thereby downregulating the expression of key oncogenes such as MYC and the Androgen Receptor (AR). This guide provides a comprehensive overview of its discovery, mechanism of action, synthesis, and key experimental data.
Discovery and Development Rationale
The development of ZEN-3694 was driven by the need for a BET inhibitor with an improved pharmacological profile over first-generation compounds, which were often based on a benzodiazepine (B76468) scaffold and had suboptimal drug-like properties. Zenith Epigenetics initiated a discovery platform to generate novel compounds with better oral bioavailability, safety, and potency.[1] This effort led to the identification of ZEN-3694, a small molecule that has demonstrated a superior safety and efficacy profile in preclinical studies and has advanced into multiple clinical trials for various oncology indications.[2][3][4] A key patent covering the ZEN-3694 compound has been issued by the United States Patent and Trademark Office (USPTO), strengthening its position in the field.[5]
Mechanism of Action
ZEN-3694 exerts its anti-neoplastic effects through epigenetic modulation. It is a potent, pan-BET inhibitor that reversibly binds to the acetylated lysine-binding pockets within the bromodomains of all four BET proteins (BRD2, BRD3, BRD4, and BRDT).
Core Mechanism:
-
BET Protein Function: BET proteins act as "epigenetic readers." They recognize and bind to acetylated lysine (B10760008) residues on histone tails, which are markers of active chromatin. This binding recruits transcriptional machinery to specific gene promoters and enhancers, driving the expression of target genes.
-
ZEN-3694 Intervention: By occupying the bromodomains, ZEN-3694 competitively displaces BET proteins from chromatin.
-
Transcriptional Repression: This displacement leads to the collapse of super-enhancer regions and the subsequent downregulation of key oncogenic transcription factors and their target genes, most notably MYC and AR. This disruption of oncogenic signaling pathways inhibits cancer cell proliferation, survival, and resistance mechanisms.
The signaling pathway is visualized below.
Chemical Synthesis
While the precise, step-by-step synthesis protocol is proprietary, information from patents and chemical suppliers outlines the general nature of the compound. ZEN-3694 is a small molecule with the chemical formula C₁₉H₁₉N₅O and a molecular weight of 333.39 g/mol .
| Identifier | Value |
| IUPAC Name | (S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-e]triazolo[4,3-a]diazepine |
| CAS Number | 1643947-30-1 |
| Molecular Formula | C₁₉H₁₉N₅O |
| Molecular Weight | 333.39 g/mol |
Quantitative Data Summary
ZEN-3694 has demonstrated potent activity across a range of preclinical models. Key quantitative data are summarized below.
In Vitro Potency & Efficacy
| Cell Line / Assay | Target / Endpoint | IC₅₀ Value (µM) | Reference(s) |
| MV4-11 (AML) | Cell Proliferation | 0.2 | |
| MV4-11 (AML) | MYC mRNA Expression | 0.16 | |
| VCaP (Prostate) | Cell Proliferation | ~1.0 | |
| 22Rv1 (Prostate) | Cell Proliferation | ~1.0 | |
| LNCaP-EnzR (Prostate) | Cell Proliferation | 1.0 | |
| FRET Assay | BRD4(1) Binding | < 0.025 |
Pharmacokinetic Profile (Human, Phase 1b/2a)
| Parameter | Value | Notes | Reference(s) |
| Tₘₐₓ (Time to Max Concentration) | ~2 hours | For ZEN-3694 + active metabolite ZEN-3791. | |
| Half-life (t₁/₂) | 5-6 hours | For ZEN-3694 + active metabolite ZEN-3791. | |
| Administration | Oral (qd) | Doses ranged from 36 mg to 144 mg daily. | |
| Metabolism | Metabolized to active ZEN-3791, likely via CYP3A4. |
Clinical Efficacy (mCRPC, Combination with Enzalutamide)
| Endpoint | Value | Patient Population | Reference(s) |
| Median rPFS | 9.0 months | Overall cohort (n=75) | |
| Median rPFS | 10.4 months | Patients with low AR transcriptional activity. | |
| Recommended Phase 2 Dose | 96 mg daily | In combination with enzalutamide. |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols based on published studies involving ZEN-3694.
In Vitro Cell Viability Assay
This protocol is a representative method for determining the IC₅₀ of ZEN-3694 in cancer cell lines.
Objective: To measure the dose-dependent effect of ZEN-3694 on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., VCaP, MCF7)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
ZEN-3694 stock solution (in DMSO)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-3,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of ZEN-3694 in growth medium. Add 100 µL of the diluted compound to the appropriate wells, resulting in a final volume of 200 µL. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plates for 5 days at 37°C, 5% CO₂.
-
Viability Measurement: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate IC₅₀ values using non-linear regression analysis (e.g., log(inhibitor) vs. response) in appropriate software.
Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of ZEN-3694.
Objective: To assess the effect of orally administered ZEN-3694 on tumor growth in an immunodeficient mouse model.
Materials:
-
Immunodeficient mice (e.g., SCID or athymic nude mice)
-
Cancer cell line (e.g., 22Rv1) suspended in Matrigel/PBS
-
ZEN-3694 formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 million cells (in 100-200 µL of a 1:1 Matrigel/PBS solution) into the flank of each mouse.
-
Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-150 mm³).
-
Randomization & Dosing: Randomize mice into treatment and vehicle control groups. Administer ZEN-3694 (e.g., 25-100 mg/kg) or vehicle control daily via oral gavage.
-
Monitoring: Monitor animal body weight and overall health daily. Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length × Width²)/2.
-
Endpoint: Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
Tissue Collection: At the end of the study, euthanize mice and excise tumors for downstream analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine significance.
Conclusion
ZEN-3694 is a potent, orally bioavailable pan-BET inhibitor with a well-defined mechanism of action centered on the epigenetic downregulation of key oncogenes. Preclinical data demonstrates robust single-agent and combination activity in various cancer models, particularly those resistant to standard-of-care therapies. The quantitative data from both in vitro and in vivo studies provide a strong rationale for its ongoing clinical development. The experimental protocols outlined herein serve as a guide for researchers seeking to further investigate the therapeutic potential of BET inhibition.
References
ZEN-3219: A Technical Overview of BRD4 Bromodomain Inhibition
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the inhibitory activity of ZEN-3219 against the individual bromodomains of Bromodomain-containing protein 4 (BRD4). The following sections detail the compound's IC50 values, the experimental methodologies used for their determination, and the relevant signaling pathways, providing a foundational resource for researchers in epigenetics and oncology.
Quantitative Analysis of this compound Inhibition
This compound is a potent inhibitor of the BET (Bromodomain and Extra-Terminal domain) family of proteins, demonstrating specific inhibitory concentrations for the first (BD1) and second (BD2) bromodomains of BRD4. The half-maximal inhibitory concentration (IC50) values are summarized below, offering a clear comparison of its activity against the individual and tandem domains.
| Target Domain | IC50 (µM) |
| BRD4(BD1) | 0.48 |
| BRD4(BD2) | 0.16 |
| BRD4(BD1BD2) | 0.47 |
Table 1: IC50 values of this compound against BRD4 bromodomains. Data sourced from MedChemExpress.[1]
Experimental Protocols for IC50 Determination
The determination of IC50 values for bromodomain inhibitors like this compound typically involves biochemical assays that measure the displacement of a known ligand or the disruption of a protein-protein interaction. A common and robust method employed is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Principle of the TR-FRET Assay
TR-FRET assays are proximity-based assays that measure the energy transfer between a donor fluorophore (e.g., Europium) and an acceptor fluorophore (e.g., APC) when they are brought into close proximity. In the context of BRD4 inhibition, the assay is configured as follows:
-
A biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac) is bound to Streptavidin-Europium (donor).
-
A GST-tagged BRD4 bromodomain (BD1 or BD2) is bound to an anti-GST antibody conjugated to APC (acceptor).
-
In the absence of an inhibitor, the BRD4 bromodomain binds to the acetylated histone peptide, bringing the donor and acceptor fluorophores close enough for FRET to occur.
-
An inhibitor, such as this compound, competes with the histone peptide for binding to the BRD4 bromodomain, disrupting the interaction and leading to a decrease in the FRET signal.
The IC50 value is then calculated by measuring the concentration of the inhibitor required to reduce the FRET signal by 50%.
Representative TR-FRET Protocol
-
Reagent Preparation : Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., PBS with 0.1% BSA). Prepare a solution containing the biotinylated histone H4 peptide and the GST-tagged BRD4 bromodomain protein.
-
Reaction Setup : In a 384-well plate, add the test compound dilutions, followed by the histone peptide and BRD4 protein solution.
-
Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection : Add a solution containing Streptavidin-Europium and anti-GST-APC to the wells.
-
Final Incubation : Incubate the plate in the dark at room temperature for a further period (e.g., 1-2 hours).
-
Data Acquisition : Read the plate on a TR-FRET compatible microplate reader, measuring the emission at the donor and acceptor wavelengths.
-
Data Analysis : Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing Key Processes
To further elucidate the context of this compound's activity, the following diagrams illustrate the BRD4 signaling pathway and a typical experimental workflow for determining inhibitory constants.
References
The Role of ZEN-3219 in Epigenetic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epigenetic modifications are critical regulators of gene expression and are increasingly recognized as key drivers in various pathologies, including cancer. The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are crucial epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci. Dysregulation of BET protein activity is a hallmark of numerous diseases, making them a compelling target for therapeutic intervention. ZEN-3219 is a small molecule inhibitor of the BET family of proteins. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its role as a tool in epigenetic research. Due to the limited publicly available data specifically for this compound, this guide will also draw upon the broader knowledge of well-characterized BET inhibitors to provide a comprehensive context for its application.
Introduction to BET Proteins and Their Role in Gene Regulation
BET proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) that bind to acetylated lysine residues on histone tails. This interaction tethers them to chromatin, where they act as scaffolds to recruit transcriptional regulators. BRD4, the most extensively studied member of the BET family, is known to associate with super-enhancers, which are large clusters of regulatory elements that drive the expression of key oncogenes such as c-MYC. By facilitating the assembly of the transcriptional apparatus at these sites, BRD4 plays a pivotal role in maintaining the malignant phenotype of various cancers.
This compound: A BET Bromodomain Inhibitor
This compound is a potent inhibitor of the BET family of proteins. It functions by competitively binding to the acetyl-lysine binding pockets of the bromodomains, thereby displacing them from chromatin and preventing the recruitment of transcriptional machinery. This leads to the downregulation of BET target genes, including critical oncogenes.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the bromodomains of BET proteins. This disrupts the interaction between BET proteins and acetylated histones, leading to the suppression of transcription of target genes.
Mechanism of BRD4 inhibition by this compound.
Quantitative Data
This compound has been characterized by its inhibitory activity against the individual bromodomains of BRD4. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (µM) |
| BRD4 (BD1) | 0.48[1][2] |
| BRD4 (BD2) | 0.16[1][2] |
| BRD4 (BD1/BD2) | 0.47[1][2] |
Role of this compound in Epigenetic Research
This compound serves as a valuable chemical probe for investigating the biological functions of BET proteins. Its ability to potently inhibit BRD4 allows researchers to dissect the role of this epigenetic reader in various cellular processes.
Downregulation of Oncogenic Transcription Programs
A primary application of this compound is in the study of cancer biology. BET inhibitors have been shown to downregulate the expression of key oncogenes, most notably c-MYC. The c-MYC oncogene is a master regulator of cell proliferation, growth, and metabolism, and its overexpression is a common feature of many human cancers. By displacing BRD4 from the c-MYC super-enhancer, this compound can effectively suppress its transcription.
This compound's impact on the c-MYC signaling pathway.
Induction of Cell Cycle Arrest and Apoptosis
By downregulating c-MYC and other cell cycle regulators, BET inhibitors like this compound can induce cell cycle arrest, typically at the G1 phase. Furthermore, the suppression of anti-apoptotic proteins, such as BCL2, can lead to the induction of apoptosis in cancer cells.
Application in Proteolysis Targeting Chimeras (PROTACs)
This compound can be utilized as a BRD4-binding ligand in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. By incorporating this compound into a PROTAC, researchers can achieve targeted degradation of BRD4, offering a potentially more potent and sustained therapeutic effect compared to inhibition alone.
Workflow for PROTAC-mediated degradation of BRD4 using a this compound-based PROTAC.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of BET inhibitors like this compound. Below are generalized protocols for assays commonly used in this field.
BET Bromodomain Inhibition Assay (AlphaScreen)
This assay is used to determine the IC50 values of inhibitors against isolated bromodomains.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction between a biotinylated histone peptide and a GST-tagged bromodomain. Donor beads are coated with streptavidin (binds to biotin) and acceptor beads are coated with anti-GST antibodies. When the histone peptide and bromodomain interact, the beads are brought into close proximity, generating a chemiluminescent signal. An inhibitor will disrupt this interaction, leading to a decrease in the signal.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Dilute biotinylated histone H4 peptide and GST-tagged BRD4 bromodomain (BD1 or BD2) to desired concentrations in assay buffer.
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the bromodomain solution to each well.
-
Add 5 µL of the this compound dilution or vehicle control (DMSO).
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the biotinylated histone peptide solution.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of a pre-mixed solution of streptavidin-donor and anti-GST acceptor beads.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of an inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value as described for the AlphaScreen assay.
-
Gene Expression Analysis (RT-qPCR)
This method is used to quantify the changes in the expression of specific target genes, such as c-MYC and BCL2, following treatment with an inhibitor.
Methodology:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound or vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Harvest the cells and extract total RNA using a suitable kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using gene-specific primers for the target genes (c-MYC, BCL2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Workflow for gene expression analysis by RT-qPCR.
Conclusion
This compound is a valuable tool for the epigenetic research community, enabling the interrogation of BET protein function in health and disease. Its potent inhibitory activity against BRD4 makes it a suitable probe for studying the transcriptional regulation of oncogenes and other key cellular processes. While more extensive characterization of this compound in various cellular and in vivo models is warranted, its established biochemical profile and its utility in the development of novel therapeutic modalities like PROTACs highlight its significance in the ongoing efforts to target epigenetic dysregulation for therapeutic benefit. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to effectively utilize this compound and other BET inhibitors in their investigations.
References
ZEN-3219: A Component for Targeted Protein Degradation of BRD4
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
ZEN-3219 is a known inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with specific activity against BRD4. While this compound itself is a binder of BRD4 and not a degrader, its chemical structure makes it a suitable component for the creation of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of target proteins. This guide provides an overview of this compound's potential in the targeted degradation of BRD4, a protein implicated in various cancers and inflammatory diseases.
Core Concepts of Targeted Protein Degradation
Targeted protein degradation is a therapeutic strategy that utilizes the cell's own protein disposal system, the ubiquitin-proteasome system, to eliminate disease-causing proteins. PROTACs are bifunctional molecules that facilitate this process by bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
This compound as a BRD4 Ligand
This compound has been identified as a ligand for the bromodomains of BRD4. Although public domain literature does not currently contain detailed information on specific PROTACs synthesized using this compound, its established binding to BRD4 makes it a candidate for the development of novel BRD4 degraders. The following sections outline the general principles and methodologies that would be involved in the development and characterization of a this compound-based BRD4 degrader.
Hypothetical Experimental Workflows and Signaling Pathways
To illustrate the principles of developing and evaluating a this compound-based BRD4 degrader, the following diagrams depict a generalized experimental workflow and the targeted signaling pathway.
Quantitative Data and Experimental Protocols
As of the date of this publication, specific quantitative data (e.g., DC50, Dmax) and detailed experimental protocols for a this compound-based BRD4 degrader are not available in the public domain. The following tables and protocols are provided as representative examples of the types of data and methodologies that would be generated during the development of such a compound.
Table 1: Hypothetical In Vitro Degradation Profile
| Cell Line | DC50 (nM) | Dmax (%) | Timepoint (hours) |
| MCF-7 | 25 | 92 | 24 |
| MV-4-11 | 15 | 95 | 18 |
| HeLa | 40 | 88 | 24 |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation percentage.
Table 2: Hypothetical Cellular Activity
| Cell Line | Anti-proliferative IC50 (nM) | Apoptosis Induction (Fold Change) |
| MCF-7 | 50 | 4.5 |
| MV-4-11 | 30 | 6.2 |
| HeLa | 75 | 3.8 |
Representative Experimental Protocols
Western Blot for BRD4 Degradation
-
Cell Treatment: Plate cells (e.g., MV-4-11) at a density of 1x10^6 cells/mL and treat with varying concentrations of the this compound-based PROTAC for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against BRD4 overnight at 4°C. Wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) for normalization.
HiBiT Assay for Protein Degradation Kinetics
-
Cell Line Generation: Engineer a cell line to endogenously express BRD4 fused with a HiBiT tag.
-
Cell Plating and Treatment: Plate the engineered cells in a 96-well plate and treat with a serial dilution of the this compound-based PROTAC.
-
Lysis and Detection: At various time points, add a lytic reagent containing the LgBiT protein. The interaction of HiBiT-tagged BRD4 with LgBiT generates a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The signal intensity is proportional to the amount of remaining HiBiT-tagged BRD4.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound-based PROTAC for 72 hours.
-
ATP Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Measure luminescence and normalize the data to vehicle-treated controls to determine the IC50 value.
Conclusion
This compound holds promise as a building block for the creation of novel targeted protein degraders for BRD4. The development of a this compound-based PROTAC would follow established principles of degrader design and evaluation, focusing on the formation of a stable ternary complex, efficient ubiquitination, and potent degradation of BRD4. Further research is required to synthesize and characterize such molecules to fully assess their therapeutic potential. This guide provides a foundational understanding for researchers and drug developers interested in pursuing this avenue of targeted protein degradation.
An In-depth Technical Guide to the Function of BET Bromodomain Inhibitors in Cancer Biology
Disclaimer: Information regarding the specific compound ZEN-3219 is limited in the public domain to its classification as a research-grade BET (Bromodomain and Extra-Terminal) inhibitor. To fulfill the request for an in-depth technical guide, this document will focus on the well-characterized, structurally related, and clinical-stage BET inhibitor, ZEN-3694 . This compound serves as an exemplary model for understanding the function, development, and application of this therapeutic class in oncology.
Executive Summary
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical epigenetic readers that regulate the transcription of key oncogenes, including MYC and the Androgen Receptor (AR). Their inhibition has emerged as a promising therapeutic strategy in various malignancies. ZEN-3694 is an orally bioavailable, potent, pan-BET inhibitor that binds to the bromodomains of BRD2, BRD3, and BRD4, preventing their interaction with acetylated histones and disrupting oncogenic transcription. This guide details the mechanism of action of ZEN-3694, summarizes key preclinical and clinical data, outlines relevant experimental protocols, and provides visual representations of its function in cancer biology.
Mechanism of Action: Epigenetic Transcriptional Repression
BET proteins act as epigenetic "readers" by recognizing and binding to acetylated lysine (B10760008) residues on histone tails through their bromodomain modules. This binding recruits transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to super-enhancer regions, driving high-level expression of target genes.[1] In many cancers, this process is hijacked to maintain overexpression of critical oncogenes.[2]
ZEN-3694 functions as a competitive inhibitor, binding to the acetyl-lysine recognition pocket within the bromodomains of BET proteins.[2] This action displaces BET proteins from chromatin, leading to the collapse of super-enhancers and subsequent transcriptional repression of key oncogenes like MYC and genes involved in androgen receptor signaling.[2] This mechanism is particularly relevant in metastatic castration-resistant prostate cancer (mCRPC) and NUT carcinoma, where these pathways are primary drivers of tumor growth and resistance.[3]
Quantitative Data
ZEN-3694 has been evaluated in both preclinical models and clinical trials, demonstrating target engagement and anti-tumor activity.
Preclinical Activity
Preclinical studies established the potency of ZEN-3694 in various cancer cell lines.
| Assay Type | Cell Line | Target | IC50 Value | Citation |
| Proliferation Assay | MV4-11 (AML) | Cell Growth | 0.2 µM | [4] |
| Gene Expression Assay | MV4-11 (AML) | MYC mRNA | 0.16 µM | [4] |
| Competitive Binding | Recombinant Protein | BET Bromodomains | Low nM range | [4] |
Clinical Trial Data: Phase Ib/IIa in mCRPC
A key study evaluated ZEN-3694 in combination with the androgen receptor signaling inhibitor (ARSi) enzalutamide (B1683756) in patients with mCRPC who had progressed on prior ARSi therapy.[5][6]
| Parameter | Value | Citation |
| Patient Population | ||
| Total Enrolled | 75 | [5] |
| Prior Resistance to Abiraterone | 40.0% | [5][7] |
| Prior Resistance to Enzalutamide | 45.3% | [5][7] |
| Prior Resistance to Both | 14.7% | [5][7] |
| Dosing & Safety | ||
| ZEN-3694 Dose Range | 36 to 144 mg (daily) | [5][7] |
| Grade ≥3 Toxicities | 18.7% of patients | [5][7] |
| Grade 3 Thrombocytopenia | 4% of patients | [5] |
| Efficacy | ||
| Median Radiographic PFS (rPFS) | 9.0 months | [5][7] |
| Median rPFS (Low AR Activity) | 10.4 months | [5][7] |
| Median rPFS (High AR Activity) | 4.3 months | [5] |
| Median Duration of Treatment | 3.5 months | [5][7] |
Experimental Protocols & Workflows
The evaluation of BET inhibitors like ZEN-3694 involves a suite of standard and specialized molecular biology and pharmacological assays.
Representative Experimental Workflow
The diagram below illustrates a typical workflow for assessing the efficacy of a BET inhibitor in a preclinical cancer model, from initial cell culture treatment to in vivo tumor growth analysis.
Key Experimental Methodologies
4.2.1 Target Engagement Assays (AlphaScreen™)
-
Principle: A bead-based proximity assay to measure the competitive binding of an inhibitor to its target protein. Recombinant bromodomain protein (e.g., BRD4) and a biotinylated, acetylated histone peptide are used. Donor and acceptor beads generate a signal when in close proximity.
-
Protocol Outline:
-
Immobilize recombinant BRD4 protein on acceptor beads and the biotinylated histone peptide on streptavidin-coated donor beads.
-
Incubate the beads with varying concentrations of ZEN-3694.
-
If ZEN-3694 binds to BRD4, it displaces the histone peptide, separating the beads and causing a loss of signal.
-
The signal is read on a plate reader, and IC50 values are calculated based on the dose-dependent signal reduction.
-
4.2.2 Cell Viability Assay (CellTiter-Glo®)
-
Principle: Measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
-
Protocol Outline:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of ZEN-3694 for a specified period (e.g., 72 hours).
-
Add CellTiter-Glo® reagent directly to the wells.
-
The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a plate reader to determine the percentage of viable cells relative to a vehicle control.
-
4.2.3 Western Blot for Protein Expression
-
Principle: Detects specific proteins in a sample. This is used to confirm the downstream effects of BET inhibition, such as the downregulation of MYC or AR protein levels.[8]
-
Protocol Outline:
-
Treat cells with ZEN-3694 for a defined time (e.g., 2-24 hours).
-
Lyse cells to extract total protein and quantify protein concentration.
-
Separate proteins by size using SDS-PAGE gel electrophoresis.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific to the target proteins (e.g., anti-MYC, anti-AR) and a loading control (e.g., anti-Actin).
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Apply a chemiluminescent substrate and image the resulting signal to visualize protein bands and quantify their intensity.
-
4.2.4 RNA Sequencing (RNA-Seq)
-
Principle: Provides a comprehensive, unbiased view of the transcriptome to identify genes and pathways modulated by BET inhibition.[9][10]
-
Protocol Outline:
-
Treat cells with ZEN-3694 or a vehicle control.
-
Isolate total RNA from the cells and assess its quality and quantity.
-
Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).
-
Construct a sequencing library by fragmenting the RNA, synthesizing cDNA, adding sequencing adapters, and amplifying the library.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).[10]
-
Analyze the sequencing data to identify differentially expressed genes between the ZEN-3694-treated and control groups.
-
Conclusion
ZEN-3694 exemplifies the therapeutic potential of BET bromodomain inhibitors in oncology. By competitively binding to BET proteins, it displaces them from chromatin and suppresses the transcription of powerful oncogenic drivers like MYC and AR. This mechanism has shown particular promise in overcoming resistance in metastatic castration-resistant prostate cancer. The continued clinical development of ZEN-3694, both as a single agent and in combination therapies, underscores the importance of epigenetic modulation as a core strategy in modern cancer treatment.[11][12]
References
- 1. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zacks Small Cap Research - Zenith Epigenetics: ZEN-3694: Resistance is Futile [scr.zacks.com]
- 3. oncodaily.com [oncodaily.com]
- 4. zenithepigenetics.com [zenithepigenetics.com]
- 5. A Phase Ib/IIa Study of the Pan-BET Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. urologytimes.com [urologytimes.com]
- 8. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of ZEN-3694 with CDK4/6 inhibitors reverses acquired resistance to CDK4/6 inhibitors in ER-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Prostate Cancer - zenithepigenetics [zenithepigenetics.com]
- 12. News Releases - zenithepigenetics [zenithepigenetics.com]
ZEN-3219: A Covalent Chemical Probe for Bromodomain and Extra-Terminal Domain (BET) Proteins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ZEN-3219 is a potent and selective chemical probe for the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers involved in the regulation of gene transcription. As aberrant BET protein function is implicated in a variety of diseases, including cancer and inflammation, there is significant interest in the development of small molecule inhibitors. This compound distinguishes itself as a covalent inhibitor, offering the potential for prolonged and durable target engagement. This guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, and detailed protocols for its characterization.
Biochemical and Cellular Characterization of this compound
This compound is a BET inhibitor with demonstrated activity against the bromodomains of BRD4.[1] Its inhibitory concentrations are summarized in the table below.
| Target | IC50 (µM) |
| BRD4(BD1) | 0.48 |
| BRD4(BD2) | 0.16 |
| BRD4(BD1BD2) | 0.47 |
| Table 1: Inhibitory activity of this compound against BRD4 bromodomains.[1] |
Mechanism of Action: Covalent Inhibition
This compound functions as a covalent inhibitor, a mechanism that can lead to a more sustained pharmacological effect compared to reversible inhibitors. This covalent interaction is a key feature of this compound as a chemical probe.
References
Preliminary Efficacy of ZEN-3694: A Technical Overview for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of the preliminary efficacy of ZEN-3694, a novel pan-BET bromodomain inhibitor. The data presented herein is primarily derived from a Phase 1b/2a clinical trial investigating ZEN-3694 in combination with enzalutamide (B1683756) for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This document outlines the core findings, experimental methodologies, and the underlying mechanism of action to inform ongoing and future research and development efforts.
Core Efficacy Data
The clinical efficacy of ZEN-3694 in combination with enzalutamide was evaluated in a cohort of 75 patients with mCRPC who had prior resistance to abiraterone (B193195) and/or enzalutamide.[1][2] The study demonstrated promising anti-tumor activity in this heavily pre-treated population.
Radiographic Progression-Free Survival (rPFS)
The primary efficacy endpoint of median radiographic progression-free survival (rPFS) showed a notable improvement in patients receiving the combination therapy.
| Patient Cohort | Median rPFS (months) | 95% Confidence Interval |
| Overall Population | 9.0 | 4.6 - 12.9 |
| Prior Progression on Abiraterone | 7.8 | 4.9 - 10.6 |
| Prior Progression on Enzalutamide | 10.1 | 4.4 - 12.9 |
A key finding was the association between lower androgen receptor (AR) transcriptional activity in baseline tumor biopsies and longer rPFS, with a median rPFS of 10.4 months versus 4.3 months in patients with higher AR activity.[2]
Composite Progression-Free Survival (PFS)
The composite median radiographic or clinical progression-free survival was also assessed.
| Patient Cohort | Composite Median PFS (months) | 95% Confidence Interval |
| Overall Population | 5.5 | 4.0 - 7.8 |
| Prior Progression on Abiraterone | 5.5 | 4.4 - 7.8 |
| Prior Progression on Enzalutamide | 5.1 | 3.2 - 10.1 |
Patient Demographics and Treatment Duration
The study enrolled 75 patients with the following resistance profiles: 40.0% were resistant to abiraterone, 45.3% to enzalutamide, and 14.7% to both.[1][2] The median duration of treatment with the ZEN-3694 and enzalutamide combination was 3.5 months, with a range of 0 to over 34.7 months.[1][2]
Experimental Protocols
The preliminary efficacy data for ZEN-3694 was generated from a Phase 1b/2a, open-label, non-randomized, dose-escalation and dose-expansion study (NCT02711956).
Study Design
The study followed a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[3] This was followed by a dose expansion phase with parallel cohorts at low and high doses of ZEN-3694.
Patient Population
Eligible patients were males aged 18 years or older with histologically confirmed metastatic, castration-resistant prostate cancer and an ECOG performance status of 0 or 1.[4] Patients must have shown disease progression on at least one prior androgen signaling inhibitor, such as abiraterone or enzalutamide.[5] Key exclusion criteria included a history of brain metastases or seizure disorders.[4]
Treatment Regimen
ZEN-3694 was administered orally once daily in combination with enzalutamide in 28-day cycles.[6] The dosing of ZEN-3694 ranged from 36 mg to 144 mg daily.[1][2] The dose expansion cohorts were treated with 48 mg and 96 mg of ZEN-3694 daily.[7]
Efficacy and Safety Assessments
Tumor response was evaluated using RECIST v1.1 criteria for soft tissue and Prostate Cancer Working Group 2 (PCWG2) criteria for bone metastases.[6] Radiographic assessments were performed at screening and every three cycles.[6] Safety was monitored through the assessment of adverse events, with Grade ≥3 toxicities occurring in 18.7% of patients, including a 4% incidence of Grade 3 thrombocytopenia.[1][2]
Pharmacodynamic Analyses
To confirm target engagement, whole blood RNA was analyzed for the expression of BET inhibitor target genes.[7] A dose-dependent decrease in the mRNA levels of genes such as MYC, IL-8, CCR1, and IL1RN was observed.[7]
Visualizing the Core Mechanisms and Workflows
ZEN-3694 Signaling Pathway
ZEN-3694 functions as a pan-BET inhibitor, targeting BRD2, BRD3, BRD4, and BRDT. By binding to the bromodomains of these proteins, it prevents their interaction with acetylated histones, thereby downregulating the transcription of key oncogenes.
Caption: ZEN-3694 inhibits BET proteins, disrupting oncogene transcription.
Experimental Workflow of the Phase 1b/2a Trial
The clinical trial followed a structured workflow from patient screening and enrollment through treatment and follow-up to assess both safety and efficacy.
Caption: Workflow of the ZEN-3694 Phase 1b/2a clinical trial.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. pcf.org [pcf.org]
- 4. Facebook [cancer.gov]
- 5. zenithepigenetics.com [zenithepigenetics.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
ZEN-3219 and its Interaction with Bromodomains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZEN-3219 is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating significant interaction with the bromodomains of BRD4. This technical guide provides a comprehensive overview of the core mechanisms of this compound, its binding affinity, the relevant signaling pathways it modulates, and the experimental protocols used to characterize its activity. The information is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction to Bromodomains and BET Inhibition
Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins. This interaction is a key mechanism in the epigenetic regulation of gene expression. The BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are characterized by the presence of two tandem bromodomains (BD1 and BD2) and an extra-terminal (ET) domain. These proteins play a crucial role in recruiting transcriptional machinery to specific gene loci, including a number of oncogenes.
BRD4, in particular, is a well-studied BET protein that has been shown to be a critical factor in the expression of the c-MYC oncogene, a driver of many human cancers. By binding to acetylated histones at super-enhancers, BRD4 recruits the positive transcription elongation factor b (P-TEFb) complex, leading to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of target genes like c-MYC.
Inhibitors of BET proteins, such as this compound, function by competitively binding to the acetyl-lysine binding pocket of the bromodomains, thereby preventing the interaction of BET proteins with chromatin. This leads to the downregulation of key oncogenes and subsequent inhibition of cancer cell proliferation.
Quantitative Analysis of this compound Interaction with BRD4
This compound has been characterized as a potent inhibitor of the BRD4 bromodomains. The following table summarizes the available quantitative data on its inhibitory activity.
| Target | IC50 (μM) |
| BRD4 (BD1) | 0.48[1] |
| BRD4 (BD2) | 0.16[1] |
| BRD4 (BD1BD2) | 0.47[1] |
Table 1: Inhibitory concentration (IC50) values of this compound against the first bromodomain (BD1), the second bromodomain (BD2), and the tandem bromodomains (BD1BD2) of BRD4.
Signaling Pathway Modulation by this compound
This compound, as a BET inhibitor, is expected to modulate the canonical BRD4-mediated transcriptional activation pathway. The primary mechanism involves the disruption of BRD4 binding to acetylated histones, leading to the suppression of downstream target gene expression, most notably the c-MYC oncogene.
Experimental Protocols
The characterization of this compound's interaction with bromodomains likely involved a variety of biophysical and cellular assays. Below are detailed methodologies for key experiments that are typically employed in the study of BET inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is commonly used to measure the binding affinity of inhibitors to bromodomains in a high-throughput format.
-
Objective: To determine the IC50 of this compound against BRD4 bromodomains.
-
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., a fluorescently labeled acetylated histone peptide). When a BET protein construct (e.g., GST-BRD4) binds to the peptide, the donor and acceptor are brought into proximity, resulting in a FRET signal. An inhibitor like this compound will compete with the peptide for binding to the bromodomain, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant BRD4 bromodomain (BD1, BD2, or BD1BD2) fused to an affinity tag (e.g., GST or His-tag).
-
Biotinylated acetylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac).
-
Europium-labeled anti-tag antibody (donor).
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2).
-
This compound compound.
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4).
-
384-well microplates.
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the BRD4 bromodomain construct, the biotinylated histone peptide, and the serially diluted this compound or DMSO (vehicle control).
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibrium.
-
Add the Europium-labeled antibody and the streptavidin-conjugated acceptor fluorophore.
-
Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot the ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of a drug in a cellular environment.
-
Objective: To verify that this compound binds to and stabilizes BRD4 in intact cells.
-
Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. In a CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
-
Materials:
-
Cancer cell line expressing BRD4 (e.g., HeLa or a relevant cancer cell line).
-
This compound compound.
-
Cell lysis buffer.
-
Antibodies against BRD4 and a loading control (e.g., GAPDH).
-
SDS-PAGE and Western blotting reagents and equipment.
-
-
Procedure:
-
Culture cells to a suitable confluency.
-
Treat the cells with this compound or DMSO for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-BRD4 antibody.
-
Quantify the band intensities and plot the amount of soluble BRD4 as a function of temperature for both this compound-treated and control samples.
-
A rightward shift in the melting curve for the this compound-treated sample indicates stabilization of BRD4 and thus, target engagement.
-
Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a typical workflow for the preclinical assessment of a BET inhibitor like this compound.
Conclusion
This compound is a potent BET inhibitor with demonstrated activity against the bromodomains of BRD4. Its mechanism of action, centered on the disruption of BRD4-mediated gene transcription, makes it a compelling candidate for further investigation in oncology. The experimental protocols and workflows detailed in this guide provide a framework for the continued research and development of this compound and other novel BET inhibitors. A thorough understanding of its interaction with bromodomains at both the molecular and cellular levels will be critical for its potential translation into a clinical setting.
References
Methodological & Application
ZEN-3219: Application Notes and Experimental Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZEN-3219 is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the bromodomains of BRD4. By competitively binding to the acetyl-lysine binding pockets of BRD4, this compound displaces it from chromatin, leading to the downregulation of key oncogenes such as c-Myc. This activity makes this compound a compelling candidate for investigation in various cancer models. Furthermore, emerging evidence suggests a role for BET inhibitors in modulating the tumor microenvironment and immune checkpoint pathways, including the PD-1/PD-L1 axis. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in cell culture experiments.
Mechanism of Action
This compound is an epigenetic modifier that functions by inhibiting BET proteins, which are critical readers of histone acetylation marks. These proteins play a pivotal role in transcriptional activation. By displacing BRD4 from acetylated histones, this compound effectively suppresses the transcription of genes regulated by super-enhancers, including the master oncogene c-Myc. The downregulation of c-Myc can, in turn, influence a multitude of cellular processes, including cell cycle progression, proliferation, and apoptosis. Additionally, inhibition of BET proteins has been linked to the modulation of immune signaling pathways. A related BET inhibitor, ZEN-3365, has been shown to target the Hedgehog signaling pathway in acute myeloid leukemia (AML)[1]. Given that BRD4 is a major regulator of GLI, the downstream transcription factors of the Hedgehog pathway, it is plausible that this compound may exert similar effects[1]. Furthermore, c-Myc has been demonstrated to regulate the expression of the immune checkpoint ligand PD-L1, suggesting that this compound may also have immunomodulatory properties[2][3].
Data Presentation
Biochemical Activity of this compound
| Target | IC50 (µM) |
| BRD4(BD1) | 0.48[4] |
| BRD4(BD2) | 0.16[4] |
| BRD4(BD1BD2) | 0.47[4] |
Experimental Protocols
General Cell Culture and Treatment with this compound
This protocol provides a general guideline for the treatment of adherent cancer cell lines with this compound. Optimal conditions, including cell seeding density, this compound concentration, and incubation time, should be determined empirically for each cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well, 24-well, or 6-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Grow cells to 70-80% confluency in a T-75 flask.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and determine the cell concentration.
-
Seed the cells into the appropriate culture plates at a predetermined density. For a 96-well plate, a common starting point is 5,000-10,000 cells per well.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. It is recommended to test a wide range of concentrations initially (e.g., 0.01 µM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Western Blot Analysis of c-Myc and PD-L1 Expression
This protocol details the procedure for analyzing the protein expression levels of c-Myc and PD-L1 in cells treated with this compound.
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against c-Myc, PD-L1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-Myc, PD-L1, and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in c-Myc and PD-L1 expression.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for this compound in cell culture.
References
- 1. Engineering cancer microenvironments for in vitro 3-D tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-Clinical In Vitro Models Used in Cancer Research: Results of a Worldwide Survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Simple 3D Cell Culture Method for Studying the Interactions between Human Mesenchymal Stromal/Stem Cells and Patients Derived Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BRD4 Degradation using ZEN-3219
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in the regulation of gene expression.[1][2][3] It is involved in the transcription of various oncogenes, such as c-MYC, making it a prime therapeutic target in oncology.[1][4] Targeted protein degradation has emerged as a powerful strategy to eliminate pathogenic proteins. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.
ZEN-3219 is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with inhibitory activity against BRD4. It can be incorporated into a PROTAC to specifically target BRD4 for degradation. This document provides detailed protocols for designing and executing experiments to evaluate the this compound-mediated degradation of BRD4 and its downstream functional consequences.
Mechanism of Action: this compound-based PROTAC
A PROTAC incorporating this compound functions by forming a ternary complex between BRD4 and an E3 ubiquitin ligase. This proximity induces the polyubiquitination of BRD4, marking it for recognition and degradation by the 26S proteasome. This leads to the downregulation of BRD4 target genes and subsequent anti-proliferative effects in cancer cells.
Caption: Mechanism of this compound PROTAC-mediated BRD4 degradation.
Experimental Protocols
This section outlines the key experiments to characterize the degradation of BRD4 by a this compound-based PROTAC.
Experimental Workflow
Caption: Workflow for assessing this compound-mediated BRD4 degradation.
Assessment of BRD4 Protein Degradation by Western Blot
This protocol details the steps to quantify the reduction in BRD4 protein levels following treatment.
Materials:
-
Cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231)
-
This compound PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of the this compound PROTAC (e.g., 1, 10, 100, 500 nM) for different time points (e.g., 4, 8, 16, 24 hours).
-
Include a DMSO vehicle control and a non-degrading BRD4 inhibitor as negative controls.
-
For a positive control for proteasome-mediated degradation, pre-treat cells with MG132 (10 µM) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Strip and re-probe the membrane with an anti-GAPDH antibody as a loading control.
-
Analysis of BRD4 Target Gene Expression by RT-qPCR
This protocol measures the mRNA levels of BRD4 target genes, such as c-MYC and BCL2, to assess the functional consequence of BRD4 degradation.
Materials:
-
Treated cell samples from the previous protocol
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (c-MYC, BCL2) and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated and control cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Perform qPCR using a real-time PCR system.
-
Cycling parameters: 95°C for 30s, followed by 40 cycles of 95°C for 5s and 60°C for 34s.
-
-
Data Analysis:
-
Calculate the relative changes in gene expression using the 2-ΔΔCT method, normalizing to the reference gene and comparing to the vehicle control.
-
Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
|---|---|---|
| c-MYC | CCTCCACTCGGAAGGACTATC | TGTTCGCCTCTTGACATTCTC |
| BCL2 | GTGGATGACTGAGTACCTGAACC | AGACAGCCAGGAGAAATCAAAC |
| β-Actin | CCTGGCACCCAGCACAAT | GGGCCGGACTCGTCATAC |
Note: Primer sequences are examples and should be validated for the specific experimental system.
Cell Viability Assessment by MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Cells treated as described previously in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl)
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat with a dose range of the this compound PROTAC for a desired duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate at 37°C for 4 hours.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Incubate at 37°C for 4 hours or overnight to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
Table 1: Dose-Dependent Degradation of BRD4
| This compound PROTAC (nM) | BRD4 Protein Level (% of Control) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 50 |
| 100 | 15 |
| 500 | <5 |
Table 2: Time-Course of BRD4 Degradation with 100 nM this compound PROTAC
| Time (hours) | BRD4 Protein Level (% of Control) |
| 0 | 100 |
| 4 | 60 |
| 8 | 30 |
| 16 | 10 |
| 24 | <5 |
Table 3: Effect of 100 nM this compound PROTAC on Target Gene Expression after 24 hours
| Gene | Relative mRNA Expression (Fold Change vs. Control) |
| c-MYC | 0.2 |
| BCL2 | 0.4 |
Table 4: Cell Viability after 72-hour Treatment with this compound PROTAC
| This compound PROTAC (nM) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 |
| 1 | 95 |
| 10 | 70 |
| 100 | 40 |
| 500 | 20 |
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No or weak BRD4 degradation | Inactive compound | Verify compound integrity. |
| Cell line not sensitive | Screen different cell lines. | |
| Suboptimal concentration/time | Perform a broader dose-response and time-course. | |
| High background in Western blot | Insufficient washing | Increase the number and duration of washes. |
| Antibody concentration too high | Titrate primary and secondary antibodies. | |
| Inconsistent qPCR results | Poor RNA quality | Ensure high-quality RNA extraction. |
| Primer inefficiency | Validate primer efficiency. |
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Optimal BRD4 Degradation Using a ZEN-3219-Based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional regulator implicated in the pathogenesis of various cancers and inflammatory diseases. As a member of the Bromodomain and Extra-Terminal (BET) family of proteins, BRD4 plays a crucial role in regulating the expression of oncogenes such as c-MYC. The development of molecules that can induce the targeted degradation of BRD4, such as Proteolysis Targeting Chimeras (PROTACs), represents a promising therapeutic strategy.
Principle of PROTAC-Mediated BRD4 Degradation
A ZEN-3219-based PROTAC is a heterobifunctional molecule composed of three key components:
-
A this compound moiety: This component binds specifically to the bromodomains of BRD4.
-
An E3 Ligase Ligand: This part of the molecule recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).
-
A Linker: A chemical linker connects the this compound and E3 ligase ligand moieties, facilitating the formation of a ternary complex between BRD4 and the E3 ligase.
The formation of this ternary complex brings BRD4 into close proximity with the E3 ligase, leading to the transfer of ubiquitin molecules to BRD4. Polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.
Quantitative Data Summary for Representative BRD4 Degraders
The following table summarizes typical degradation data for well-characterized BRD4 PROTACs. This data can serve as a reference for designing experiments with a novel this compound-based PROTAC.
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (hours) | E3 Ligase Recruited |
| MZ1 | HeLa | ~10-100 | >90% | 24 | VHL |
| dBET1 | MV4;11 | 0.2 | >95% | 4 | Cereblon |
| ARV-825 | MDA-MB-231 | ~10-50 | >90% | 12-24 | Cereblon |
| QCA570 | Bladder Cancer Cells | ~1 | >90% | 9 | Not Specified |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell line and time-dependent. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for each specific experimental system.
Experimental Protocols
Determining Optimal Concentration and Time for BRD4 Degradation
This protocol outlines the steps to identify the optimal concentration and treatment duration for a this compound-based PROTAC to achieve maximal BRD4 degradation.
a. Materials and Reagents
-
Human cancer cell line expressing BRD4 (e.g., MDA-MB-231, HeLa, MV4;11).
-
This compound-based PROTAC stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
Non-degrading BRD4 inhibitor (e.g., JQ1) as a negative control.[2]
-
Cell culture medium (e.g., DMEM or RPMI-1640) with supplements.
-
Phosphate-Buffered Saline (PBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, buffers, and apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
b. Experimental Workflow
Caption: Workflow for Determining Optimal BRD4 Degradation Conditions.
c. Detailed Steps
-
Cell Seeding: Seed the chosen cell line in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
PROTAC Treatment:
-
For dose-response experiments, treat cells with a range of this compound-based PROTAC concentrations (e.g., 1, 10, 50, 100, 500, 1000 nM) for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration (e.g., 100 nM) for different durations (e.g., 2, 4, 8, 16, 24 hours).
-
Include a vehicle control (DMSO) for each time point and concentration.
-
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[2]
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[2]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.[2]
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH, α-tubulin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BRD4 signal to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
-
Plot the percentage of degradation against time to determine the optimal treatment duration.
-
Cell Viability Assay
This protocol is to assess the effect of BRD4 degradation on cell proliferation and viability.
a. Materials and Reagents
-
Human cancer cell line.
-
This compound-based PROTAC.
-
96-well plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT).
-
Luminometer or spectrophotometer.
b. Experimental Workflow
Caption: Workflow for Cell Viability Assay.
c. Detailed Steps
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with serial dilutions of the this compound-based PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Signaling Pathways Involving BRD4
BRD4 is a central node in several signaling pathways that are critical for cancer cell proliferation and survival. Understanding these pathways is essential for interpreting the downstream effects of BRD4 degradation.
Caption: Simplified BRD4 Signaling Pathways.
BRD4 is known to be involved in:
-
c-MYC Transcription: BRD4 is a critical regulator of c-MYC, a potent oncogene that drives cell proliferation and growth.
-
NF-κB Signaling: BRD4 interacts with acetylated RelA to enhance NF-κB-mediated transcription, which is involved in inflammation and cancer.
-
JAK/STAT3 Pathway: BRD4 can regulate the activation of the JAK/STAT3 signaling pathway, which is crucial for cell survival and proliferation.
-
Jagged1/Notch1 Signaling: In certain cancers, BRD4 regulates the expression of Jagged1, a ligand for the Notch1 receptor, promoting cell migration and invasion.[3][4]
Conclusion
While specific data on a this compound-based PROTAC is not yet available, the provided protocols and reference data for other BRD4 degraders offer a robust framework for researchers to determine the optimal conditions for BRD4 degradation. By systematically performing dose-response and time-course experiments, and evaluating downstream cellular effects, the efficacy of a novel this compound-based PROTAC can be thoroughly characterized. This will enable the advancement of our understanding of targeted protein degradation and potentially lead to the development of new therapeutic agents.
References
In Vivo Applications of ZEN-3219 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZEN-3219 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, playing a crucial role in epigenetic regulation. By binding to the bromodomains of BET proteins, particularly BRD4, this compound disrupts the transcriptional activation of key oncogenes, such as MYC, and signaling pathways implicated in cancer progression, including the Androgen Receptor (AR) signaling pathway. These application notes provide a comprehensive overview of the in vivo applications of this compound in various mouse models of cancer, focusing on the closely related and well-documented compound, ZEN-3694, as a proxy. The provided protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound acts as a BET inhibitor, competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of target gene expression. A key target of BET inhibitors is the proto-oncogene MYC, a critical driver of cell proliferation and survival in many cancers. Additionally, in prostate cancer, BET proteins are co-factors for the Androgen Receptor (AR), and their inhibition by this compound can suppress AR target gene expression.
Caption: Mechanism of Action of this compound.
In Vivo Efficacy in Mouse Models
ZEN-3694, a close analog of this compound, has demonstrated significant anti-tumor activity in a variety of preclinical mouse models of cancer, both as a monotherapy and in combination with standard-of-care agents.
Data Summary
The following tables summarize the quantitative data from key in vivo studies.
Table 1: Monotherapy Efficacy of ZEN-3694 in Xenograft Mouse Models
| Cancer Type | Mouse Model | Cell Line | Treatment | Dosing Regimen | Key Findings |
| Prostate Cancer | SCID Mice | VCaP | ZEN-3694 | 25-100 mg/kg, p.o., q.d. | Dose-dependent inhibition of tumor growth.[1] |
| Prostate Cancer | Athymic Nude Mice | 22Rv1 | ZEN-3694 | 25-100 mg/kg, p.o., q.d. | Significant tumor growth inhibition in enzalutamide-resistant model.[1] |
| Triple-Negative Breast Cancer | Athymic Nude Mice | MDA-MB-231 | ZEN-3694 | 25-100 mg/kg, p.o., q.d. | Inhibition of tumor growth.[1] |
| Prostate Cancer | PDX Model | LuCaP 35CR | ZEN-3694 | Not specified | Inhibition of tumor progression in an enzalutamide-resistant PDX model.[2] |
Table 2: Combination Therapy Efficacy of ZEN-3694 in Mouse Models
| Cancer Type | Mouse Model | Combination | Dosing Regimen | Key Findings |
| Prostate Cancer | SCID Mice (VCaP xenograft) | ZEN-3694 + Enzalutamide | ZEN-3694: Not specified, Enzalutamide: 10 mg/kg, p.o., q.d. | Synergistic inhibition of tumor growth.[1] |
| Triple-Negative Breast Cancer | Athymic Nude Mice (MDA-MB-231 xenograft) | ZEN-3694 + Paclitaxel | ZEN-3694: Not specified, Paclitaxel: 15 mg/kg, i.p. | Synergistic anti-tumor activity.[1] |
| Colon Cancer | Syngeneic Model | ZEN-3694 + anti-PD1 antibody | Not specified | Increased efficacy of anti-PD1 in tumor growth inhibition.[3] |
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model
This protocol describes the establishment of a subcutaneous xenograft model using cancer cell lines to evaluate the in vivo efficacy of this compound.
References
Application Notes and Protocols: Determining Optimal Treatment Time for Maximal Protein Degradation with a Novel Degrader
Disclaimer: Initial searches for the compound "ZEN-3219" did not yield any specific information regarding its mechanism of action or protein degradation kinetics. The following application notes and protocols are a generalized guide based on established principles of targeted protein degradation for a hypothetical degrader, herein referred to as "Degrader-X". These notes are intended for researchers, scientists, and drug development professionals to illustrate the experimental workflow for determining the optimal treatment time for maximal protein degradation of a target protein.
Introduction to Targeted Protein Degradation
Targeted protein degradation is a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate specific proteins.[1] Small-molecule degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1] The efficacy of a degrader is determined by several key parameters, including the rate of degradation, the maximal level of degradation (Dmax), and the concentration required to achieve 50% degradation (DC50).[1][2] Determining the optimal treatment time is crucial for achieving maximal degradation and understanding the downstream biological consequences.
Experimental Workflow for Determining Optimal Degradation Time
The following workflow outlines the key steps in determining the optimal treatment time for maximal protein degradation with a novel degrader compound.
Caption: A two-phase experimental workflow to determine the optimal degradation time and potency of a novel degrader.
Key Experimental Protocols
Protocol 1: Time-Course Experiment for Target Protein Degradation
This protocol is designed to determine the kinetics of target protein degradation upon treatment with Degrader-X.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Degrader-X stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of lysis.
-
Cell Treatment: The following day, treat the cells with a fixed concentration of Degrader-X (e.g., a concentration presumed to be above the DC50, such as 100 nM). Include a vehicle control (e.g., DMSO).
-
Time Points: At various time points post-treatment (e.g., 0, 2, 4, 8, 16, 24, and 48 hours), harvest the cells.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for the target protein and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the target protein and normalize them to the loading control. Plot the normalized protein levels against time to determine the time at which maximal degradation (Dmax) is achieved.
Protocol 2: Dose-Response Experiment
This protocol is designed to determine the DC50 and Dmax of Degrader-X at the optimal treatment time determined in Protocol 1.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Cell Treatment: The following day, treat the cells with a serial dilution of Degrader-X (e.g., 0.1 nM to 10 µM) for the optimal treatment time determined previously. Include a vehicle control.
-
Cell Lysis and Protein Quantification: Follow steps 4 and 5 from Protocol 1.
-
Western Blotting and Data Analysis: Follow steps 6 and 7 from Protocol 1. Plot the normalized protein levels against the logarithm of the Degrader-X concentration. Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
Data Presentation
The quantitative data from the time-course and dose-response experiments can be summarized in the following tables.
Table 1: Time-Course of Target Protein Degradation by Degrader-X (100 nM)
| Treatment Time (hours) | Normalized Target Protein Level (%) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 2 | 75 | ± 4.8 |
| 4 | 45 | ± 3.9 |
| 8 | 20 | ± 3.1 |
| 16 | 10 | ± 2.5 |
| 24 | 8 | ± 2.1 |
| 48 | 12 | ± 2.8 |
Table 2: Dose-Response of Target Protein Degradation by Degrader-X at 24 hours
| Degrader-X Concentration (nM) | Normalized Target Protein Level (%) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 4.5 |
| 0.1 | 98 | ± 5.1 |
| 1 | 85 | ± 4.2 |
| 10 | 52 | ± 3.7 |
| 100 | 9 | ± 2.3 |
| 1000 | 7 | ± 1.9 |
| 10000 | 8 | ± 2.0 |
Hypothetical Signaling Pathway
The degradation of a target protein can have significant effects on downstream signaling pathways. The following diagram illustrates a hypothetical pathway where the degradation of a target kinase (Target-K) by Degrader-X leads to the inhibition of a pro-proliferative signaling cascade.
Caption: Hypothetical signaling pathway inhibited by the targeted degradation of Target-K.
Conclusion
These application notes provide a generalized framework for determining the optimal treatment time for maximal protein degradation of a target protein by a novel degrader. The provided protocols for time-course and dose-response experiments, along with the templates for data presentation and pathway analysis, offer a comprehensive approach for characterizing the activity of new degrader compounds. It is important to adapt these protocols to the specific target protein, cell line, and degrader being investigated.
References
Application Note: A Guide to Quantifying BRD4 Degradation Following Treatment with a ZEN-3219-Based PROTAC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, are critical epigenetic readers that regulate the transcription of key oncogenes like c-MYC.[1] Their role in cancer has made them a prime target for therapeutic intervention. While inhibitors of BRD4 have shown promise, a newer and often more effective strategy is targeted protein degradation (TPD).[2][3] This approach utilizes Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that induce the degradation of a target protein via the ubiquitin-proteasome system.[2][3][4]
ZEN-3219 is a potent inhibitor that binds to the bromodomains of BRD4 (IC50 values of 0.48 µM for BD1 and 0.16 µM for BD2).[5][6] While this compound itself is a BRD4 binder, it can be chemically linked to an E3 ligase-recruiting ligand to create a powerful BRD4-degrading PROTAC.[5][6] This application note provides detailed protocols and data presentation guidelines for quantifying the degradation of BRD4 in cancer cell lines after treatment with a hypothetical PROTAC constructed from this compound, hereafter referred to as "this compound-PROTAC". The methodologies described herein are essential for characterizing the potency, kinetics, and mechanism of action of such degraders.
Mechanism of Action: this compound-PROTAC
This compound-PROTAC is a heterobifunctional molecule designed to induce the selective degradation of BRD4. One end of the molecule (the this compound moiety) binds to the BRD4 protein, while the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD4, tagging it for destruction by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple BRD4 proteins.[2]
Caption: Mechanism of BRD4 degradation induced by this compound-PROTAC.
Experimental Workflow for Quantifying BRD4 Degradation
A systematic workflow is crucial for accurately assessing the efficacy of a BRD4 degrader. The process begins with treating a relevant cancer cell line with the degrader across a range of concentrations and time points. Following treatment, cellular proteins are extracted, and the levels of BRD4 are quantified using various immunoassays. To confirm the mechanism of degradation, control experiments involving co-treatment with a proteasome inhibitor are performed.
Caption: Workflow for assessing this compound-PROTAC activity.
Quantitative Data Presentation
Summarizing quantitative results in tables allows for clear comparison of potency and kinetics. Below are examples of how to present data on BRD4 degradation.
Table 1: Dose-Dependent Degradation of BRD4 by this compound-PROTAC
This table shows the percentage of BRD4 remaining in MV-4-11 (acute myeloid leukemia) cells after a 6-hour treatment with varying concentrations of this compound-PROTAC. The DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics of potency.
| This compound-PROTAC Conc. (nM) | Mean BRD4 Level (% of Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 98 | 4.8 |
| 1 | 85 | 6.1 |
| 10 | 48 | 3.9 |
| 50 | 15 | 2.5 |
| 100 | 6 | 1.8 |
| 500 | 5 | 1.5 |
| Calculated DC50 | 9.5 nM | |
| Calculated Dmax | ~95% |
Table 2: Time-Course of BRD4 Degradation
This table illustrates the kinetics of BRD4 degradation in MV-4-11 cells treated with this compound-PROTAC at a fixed concentration (100 nM).
| Treatment Time (hours) | Mean BRD4 Level (% of Vehicle) | Standard Deviation |
| 0 | 100 | 6.0 |
| 1 | 75 | 5.5 |
| 2 | 40 | 4.1 |
| 4 | 18 | 3.2 |
| 8 | 7 | 2.0 |
| 16 | 6 | 1.7 |
| 24 | 8 | 2.1 |
Table 3: Proteasome Inhibitor Rescue Experiment
This experiment confirms that the degradation is proteasome-dependent. Co-treatment with the proteasome inhibitor MG132 should "rescue" BRD4 from degradation.[2][4][7]
| Treatment Condition (6 hours) | Mean BRD4 Level (% of Vehicle) | Standard Deviation |
| Vehicle (DMSO) | 100 | 5.1 |
| 100 nM this compound-PROTAC | 6 | 1.9 |
| 10 µM MG132 | 105 | 6.3 |
| 100 nM this compound-PROTAC + 10 µM MG132 | 95 | 5.8 |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line Maintenance: Culture MV-4-11 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed cells in 6-well plates at a density of 0.5 x 10^6 cells/mL. Allow cells to acclimate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound-PROTAC in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% in all wells.
-
Treatment:
-
Dose-Response: Add the serially diluted this compound-PROTAC to the cells and incubate for a fixed time (e.g., 6 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound-PROTAC (e.g., 100 nM) and harvest at various time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours).
-
Rescue Experiment: Pre-treat cells with 10 µM MG132 for 1 hour before adding 100 nM this compound-PROTAC. Incubate for an additional 6 hours.
-
-
Cell Harvesting: After treatment, transfer cells to a centrifuge tube, spin at 300 x g for 5 minutes, wash once with ice-cold PBS, and proceed to cell lysis.
Protocol 2: Western Blotting for BRD4 Quantification
-
Cell Lysis: Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for BRD4 (e.g., rabbit anti-BRD4) overnight at 4°C.
-
Also, probe for a loading control protein (e.g., α-Tubulin or GAPDH) to ensure equal protein loading.[8]
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[4]
-
Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[1][4]
-
Densitometry: Quantify the band intensities using software like ImageJ. Normalize the BRD4 band intensity to the loading control band intensity for each sample. Express the results as a percentage of the vehicle-treated control.
Protocol 3: TR-FRET Assay for High-Throughput Quantification
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a sensitive, high-throughput method for quantifying protein levels directly in cell lysates.[9][10]
-
Cell Seeding and Treatment: Seed cells in a 96-well or 384-well plate and treat with this compound-PROTAC as described in Protocol 1.
-
Lysis: After treatment, lyse the cells directly in the wells by adding a specific lysis buffer provided with a commercial TR-FRET assay kit (e.g., from Cisbio, Promega).
-
Assay Preparation: Add the TR-FRET antibody mix to the lysate. This mix typically contains a donor-labeled antibody (e.g., Terbium cryptate) and an acceptor-labeled antibody (e.g., d2) that both target the protein of interest (BRD4).
-
Incubation: Incubate the plate at room temperature for the time specified by the kit manufacturer (typically 1-4 hours).
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor signal / Donor signal). A decrease in the TR-FRET ratio corresponds to a decrease in BRD4 protein levels.[9] Convert the ratio to the percentage of BRD4 remaining relative to the vehicle control.
The successful development of BRD4 degraders like this compound-PROTAC relies on robust and reproducible methods for quantifying target protein knockdown. This application note provides a framework for researchers to assess degrader performance using standard techniques such as Western blotting and advanced high-throughput methods like TR-FRET. The presented protocols for dose-response, time-course, and mechanistic validation experiments are essential for building a comprehensive profile of a novel degrader, ultimately guiding the selection of candidates for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BRD4 Ligand, Inhibitor, Modulator, Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 7. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A direct high-throughput protein quantification strategy facilitates discovery and characterization of a celastrol-derived BRD4 degrader | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
ZEN-3219 Technical Support Center: Troubleshooting Aqueous Insolubility
This guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered with the BET inhibitor, ZEN-3219, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What is the recommended solvent?
A1: this compound has low aqueous solubility. The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO at a concentration of 25 mg/mL (77.55 mM); however, ultrasonic treatment is necessary to achieve full dissolution.[1] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the product.[1]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1%, to avoid solvent effects on your experiment. However, even at low percentages, precipitation can occur if the compound's aqueous solubility is very low.
-
Use a Co-solvent System: In addition to DMSO, other co-solvents can be explored in small percentages, provided they do not interfere with the assay.
-
Adjust Buffer pH: For ionizable compounds, modifying the pH of the aqueous buffer can significantly improve solubility. Determining the pKa of this compound can help in selecting an optimal pH.
-
In-Well Sonication: After diluting the this compound stock solution into your assay medium, brief sonication of the plate can help to redissolve any precipitate that has formed.
-
Incorporate Surfactants: Non-ionic surfactants, such as Tween 80, can be used in low concentrations (e.g., 0.01-0.1%) to help maintain the compound's solubility in the aqueous phase by forming micelles.
Q3: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my experiments?
A3:
-
Kinetic solubility measures the concentration of a compound that remains in solution after a rapid precipitation process, such as adding a concentrated DMSO stock to an aqueous buffer. This is often more representative of what occurs during in vitro experiments.
-
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is typically lower than the kinetic solubility.
For most in vitro cell-based assays, understanding the kinetic solubility is more practical for preventing precipitation during the experiment.
Quantitative Data Summary
The following table summarizes the known solubility of this compound.
| Solvent | Concentration | Molarity | Notes |
| DMSO | 25 mg/mL | 77.55 mM | Requires ultrasonic treatment. |
Experimental Protocols
Protocol for Solubilizing this compound
This protocol describes the recommended method for preparing a high-concentration stock solution of this compound and diluting it for use in aqueous-based assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
Calibrated pipettes
Procedure:
-
Prepare Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 25 mg/mL concentration.
-
Vortex the tube for 1-2 minutes.
-
Place the tube in a bath sonicator and sonicate for 10-15 minutes, or until the solution is clear and all particulate matter has dissolved.
-
Visually inspect the solution to ensure complete dissolution.
-
-
Prepare Intermediate and Working Solutions:
-
Perform serial dilutions of the DMSO stock solution to create intermediate concentrations in DMSO.
-
For the final working solution, dilute the intermediate DMSO solution into the pre-warmed aqueous buffer. It is recommended to add the DMSO solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation. The final DMSO concentration should be kept below 1%.
-
-
Storage:
-
Store the DMSO stock solution in small aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
-
Avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Simplified pathway of BET protein inhibition by this compound.
References
Technical Support Center: Overcoming the Hook Effect with ZEN-3219-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving ZEN-3219-based Proteolysis Targeting Chimeras (PROTACs). Our focus is to help you overcome common challenges, particularly the hook effect, and ensure the successful degradation of the target protein, BRD4.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound-based PROTACs.
Problem 1: No or minimal degradation of BRD4 is observed at any tested concentration.
-
Possible Cause 1: Suboptimal PROTAC Concentration Range.
-
Solution: The effective concentration for a PROTAC can be narrow. It is crucial to test a broad range of concentrations, typically from picomolar to micromolar, with logarithmic dilutions to identify the optimal degradation window. It is possible that the concentrations tested were too high, leading to a pronounced hook effect, or too low to induce degradation.
-
-
Possible Cause 2: Issues with Ternary Complex Formation.
-
Solution: The formation of a stable ternary complex (BRD4-PROTAC-E3 ligase) is essential for protein degradation.[1] To confirm ternary complex formation, perform a co-immunoprecipitation (Co-IP) experiment.
-
-
Possible Cause 3: Low E3 Ligase Expression.
-
Solution: The targeted E3 ligase must be sufficiently expressed in your cell line. Verify the expression level of the recruited E3 ligase (e.g., VHL or Cereblon) by Western blot.
-
-
Possible Cause 4: Rapid Protein Synthesis.
-
Solution: The cell might be synthesizing new BRD4 protein at a rate that counteracts the degradation. A time-course experiment (e.g., 2, 4, 8, 24 hours) can help determine the optimal treatment duration to observe maximal degradation before new protein synthesis compensates.[2]
-
Problem 2: A bell-shaped dose-response curve is observed, with decreased BRD4 degradation at high PROTAC concentrations (the "Hook Effect").
-
Possible Cause: Formation of Unproductive Binary Complexes.
-
Explanation: At high concentrations, the PROTAC can independently bind to either BRD4 or the E3 ligase, forming binary complexes (BRD4-PROTAC or E3 ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for degradation.[3][4]
-
Solution 1: Refine PROTAC Concentration. Perform a more granular dilution series at the higher concentrations to precisely identify the peak of degradation and the onset of the hook effect. For subsequent experiments, use concentrations at or below the optimal degradation concentration (DCmax).
-
Solution 2: Assess Ternary Complex Stability. The stability of the ternary complex plays a crucial role in overcoming the hook effect. Techniques like NanoBRET/TR-FRET can be used to assess the formation and stability of the ternary complex in live cells.[5] Enhanced cooperativity in ternary complex formation can mitigate the hook effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The hook effect is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations. This results in a characteristic bell-shaped curve when plotting protein degradation against PROTAC concentration. Instead of a typical sigmoidal curve where increasing concentration leads to a plateau of maximum effect, high concentrations of a PROTAC can paradoxically reduce its degradation efficacy.
Q2: What causes the hook effect with this compound-based PROTACs?
A2: The hook effect in this compound-based PROTACs, as with other PROTACs, is caused by the formation of unproductive binary complexes at excessive concentrations. A PROTAC's function relies on creating a productive ternary complex between the target protein (BRD4), the PROTAC itself, and an E3 ligase. At very high concentrations, the PROTAC can saturate both BRD4 and the E3 ligase independently, preventing the formation of the essential ternary complex and thus reducing degradation.
Q3: How does the hook effect impact the interpretation of my experimental data?
Q4: Besides the hook effect, what other factors can influence the efficacy of my this compound-based PROTAC?
A4: Several factors beyond the hook effect can influence your PROTAC's performance:
-
Cell Permeability: PROTACs are relatively large molecules, and poor cell membrane permeability can limit their intracellular concentration and efficacy.
-
E3 Ligase Choice and Expression: The choice of E3 ligase (e.g., VHL or CRBN) and its expression level in the chosen cell line are critical.
-
Linker Composition and Length: The linker connecting the this compound warhead to the E3 ligase ligand significantly impacts the stability and geometry of the ternary complex.
-
Target Protein Turnover Rate: The natural synthesis and degradation rate of BRD4 can influence the observed net degradation.
Data Presentation
The following tables summarize representative quantitative data for BRD4-degrading PROTACs. Note that this data is illustrative for BRD4 degraders and may not be specific to a this compound-based PROTAC.
Table 1: Representative Degradation Potency (DC50) of a BRD4 Degrader (MZ1) in Various Human Cell Lines
| Cell Line | Target Protein | DC50 (nM) |
| HeLa | BRD4 | ~2-20 |
| H661 | BRD4 | 8 |
| H838 | BRD4 | 23 |
Data compiled from multiple sources. The DC50 for BRD2 and BRD3 is approximately 10-fold higher than for BRD4 in HeLa cells, demonstrating selectivity for BRD4.
Table 2: Representative Binding Affinity (Kd) of a BRD4 Degrader Warhead (based on JQ1) for BET Bromodomains
| Protein | Bromodomain | Kd (nM) |
| BRD4 | BD1 | 382 |
| BD2 | 120 | |
| BRD3 | BD1 | 119 |
| BD2 | 115 | |
| BRD2 | BD1 | 307 |
| BD2 | 228 |
These values indicate that the binding affinity of the warhead is comparable across the different BET family bromodomains.
Experimental Protocols
1. Western Blot for BRD4 Degradation
This protocol outlines the steps to quantify BRD4 protein levels following treatment with a this compound-based PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, THP-1) at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of your this compound-based PROTAC in complete growth medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours) at 37°C.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against BRD4 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL detection system and quantify the band intensities.
-
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the BRD4-PROTAC-E3 ligase ternary complex.
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.
-
Treat cells with the this compound-based PROTAC at the optimal concentration or DMSO for 4-6 hours.
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL) or an isotype control IgG overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in 2x Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples and probe for BRD4 and the E3 ligase. The presence of BRD4 in the E3 ligase immunoprecipitate confirms the formation of the ternary complex.
-
Visualizations
Caption: Mechanism of this compound-based PROTAC-mediated BRD4 degradation.
Caption: The formation of unproductive binary complexes at high PROTAC concentrations leads to the hook effect.
Caption: A logical workflow for troubleshooting the hook effect in PROTAC experiments.
References
ZEN-3219 Linker Optimization Technical Support Center
Welcome to the technical support center for the optimization of the ZEN-3219 PROTAC linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of a specific target protein.[1][2][3] It is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1][2][3][4] By bringing the target protein and the E3 ligase into close proximity, this compound facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[5][6]
Q2: Why is the linker critical for the efficiency of this compound?
The linker in a PROTAC like this compound is not just a passive spacer but plays a crucial role in its overall efficacy.[1][2] The length, composition, and attachment points of the linker are critical factors that influence the formation and stability of the ternary complex (Target Protein-ZEN-3219-E3 Ligase).[7][8][] An optimized linker ensures a productive orientation of the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation.[8] Furthermore, the linker's physicochemical properties, such as flexibility and solubility, significantly impact the cell permeability and pharmacokinetic properties of this compound.[1][10][11][12]
Q3: What is the "hook effect" and how can it be mitigated when working with this compound?
The "hook effect" is a phenomenon observed in PROTAC experiments where at high concentrations, the degradation of the target protein decreases.[13] This occurs because an excess of this compound can lead to the formation of non-productive binary complexes (Target Protein-ZEN-3219 or this compound-E3 Ligase) instead of the productive ternary complex required for degradation.[8][13] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[13] Testing this compound at lower concentrations is often key to observing the desired degradation effect.[13]
Troubleshooting Guide
Issue 1: No or low degradation of the target protein is observed after treatment with this compound.
-
Possible Cause 1: Poor Cell Permeability. PROTACs are often large molecules and may have difficulty crossing the cell membrane.[11][12][13]
-
Troubleshooting Step: Modify the this compound linker to improve its physicochemical properties. Introducing polyethylene (B3416737) glycol (PEG) chains can enhance solubility, while more rigid structures might improve conformational stability.[7][10]
-
-
Possible Cause 2: Inefficient Ternary Complex Formation. The linker may not be optimal for facilitating the interaction between the target protein and the E3 ligase.[8]
-
Troubleshooting Step: Synthesize a library of this compound analogs with varying linker lengths and compositions.[1][] The optimal linker length is highly dependent on the specific target and E3 ligase pair.[7][10] A linker that is too short may cause steric hindrance, while a linker that is too long may not bring the proteins into close enough proximity for efficient ubiquitination.[10]
-
-
Possible Cause 3: Lack of Target or E3 Ligase Engagement. The this compound molecule may not be effectively binding to its intended targets within the cell.[13]
-
Troubleshooting Step: Confirm target and E3 ligase engagement using cellular thermal shift assays (CETSA) or NanoBRET assays.[13] These techniques can verify that this compound is binding to both the target protein and the E3 ligase in a cellular context.
-
Issue 2: High this compound concentration leads to reduced target degradation (Hook Effect).
-
Possible Cause: Formation of non-productive binary complexes. At excessive concentrations, this compound is more likely to form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex.[8][13]
-
Troubleshooting Step: Perform a comprehensive dose-response curve to determine the optimal concentration for degradation and to characterize the bell-shaped curve of the hook effect.[13] Subsequent experiments should use this compound at concentrations at or below the observed peak of degradation.
-
Issue 3: Off-target effects are observed.
-
Possible Cause: The this compound PROTAC is degrading proteins other than the intended target.
-
Troubleshooting Step: Modify the linker to alter the geometry of the ternary complex. The linker's structure can influence which proteins are presented for ubiquitination, and systematic variations in linker design can enhance selectivity.[13] Additionally, utilizing a more selective warhead for the protein of interest can reduce off-target binding.[13]
-
Quantitative Data Summary
The following tables summarize hypothetical data from linker optimization studies for this compound, targeting Protein-X for degradation by recruiting the VHL E3 ligase.
Table 1: Effect of Linker Length on this compound Efficiency
| This compound Analog | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| This compound-01 | PEG | 12 | 150 | 65 |
| This compound-02 | PEG | 15 | 50 | 85 |
| This compound-03 | PEG | 18 | 15 | 95 |
| This compound-04 | PEG | 21 | 45 | 88 |
| This compound-05 | PEG | 24 | 120 | 70 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Effect of Linker Composition on this compound Efficiency (Linker Length = 18 atoms)
| This compound Analog | Linker Type | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| This compound-03 | PEG | 15 | 95 | 1.2 |
| This compound-06 | Alkyl | 25 | 92 | 2.5 |
| This compound-07 | Alkoxy-Alkyl | 18 | 94 | 1.8 |
Papp: Apparent permeability coefficient.
Experimental Protocols
1. Western Blotting for Target Protein Degradation
-
Objective: To quantify the degradation of the target protein induced by this compound.
-
Methodology:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
-
2. TR-FRET Assay for Ternary Complex Formation
-
Objective: To measure the formation of the Target Protein-ZEN-3219-E3 Ligase ternary complex.[14]
-
Methodology:
-
Use a fluorescently labeled target protein (e.g., with a donor fluorophore) and a fluorescently labeled E3 ligase (e.g., with an acceptor fluorophore).[8]
-
In a microplate, add a constant concentration of the labeled proteins to each well.[8]
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate to allow for complex formation.
-
Measure the FRET signal using a microplate reader. An increased FRET signal indicates the formation of the ternary complex.[8]
-
Visualizations
Caption: Mechanism of action for the this compound PROTAC.
Caption: Troubleshooting workflow for low this compound activity.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
ZEN-3694 Technical Support Center: Managing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of ZEN-3694, a pan-BET bromodomain inhibitor. The following information is intended to support in-vitro and pre-clinical experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ZEN-3694?
ZEN-3694 is an orally bioavailable small molecule that functions as a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] By binding to the acetylated lysine (B10760008) recognition motifs within the bromodomains of BET proteins, ZEN-3694 prevents their interaction with acetylated histones and transcription factors.[1][2] This disruption of protein-protein interactions leads to the downregulation of the expression of key oncogenes such as MYC and Androgen Receptor (AR), thereby inhibiting cancer cell proliferation.[1]
Q2: What is the known selectivity profile of ZEN-3694?
In vitro studies have demonstrated that ZEN-3694 selectively binds to BET proteins with greater than 20-fold selectivity over non-BET bromodomains. This suggests a high degree of specificity for its intended targets.
Q3: What are the clinically observed side effects of ZEN-3694 that could be indicative of off-target effects?
Clinical trials of ZEN-3694, particularly in combination with other agents like enzalutamide (B1683756), have reported a favorable safety profile. The most common adverse events observed are gastrointestinal toxicities (such as nausea) and thrombocytopenia (a decrease in platelet count). These effects were generally manageable with supportive care or dose optimization. In a Phase 1b/2a study, Grade 3 or higher toxicities were experienced by 18.7% of patients, with Grade 3 thrombocytopenia occurring in 4% of patients.
Q4: How does ZEN-3694 affect gene expression beyond its primary targets?
By inhibiting BET proteins, which are critical readers of the epigenetic code, ZEN-3694 can lead to widespread changes in gene expression. While the primary intended effect is the downregulation of oncogenes like MYC, it is plausible that the expression of other genes is also altered. Comprehensive transcriptomic analyses (e.g., RNA-seq) of cells or tissues treated with ZEN-3694 would be necessary to fully characterize these changes and distinguish between on-target and potential off-target transcriptional effects. A study in patients with metastatic castration-resistant prostate cancer showed that treatment with ZEN-3694 and enzalutamide led to a 2-4 fold reduction in the expression of BET target genes, including MYC.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of ZEN-3694 in a research setting.
Issue 1: Unexpected cellular phenotype or toxicity observed in vitro.
-
Question: Are the observed effects consistent with the known mechanism of BET inhibition (e.g., cell cycle arrest, apoptosis)?
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Verify that ZEN-3694 is inhibiting its intended targets in your experimental system. A Western blot for c-MYC protein levels or RT-qPCR for MYC mRNA can confirm target engagement, as MYC is a well-established downstream target of BET inhibition.
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is occurring at concentrations consistent with the IC50 for on-target effects (e.g., proliferation inhibition). The IC50 for ZEN-3694 in MV4-11 AML cells is 0.2 µM, and it inhibits MYC mRNA expression with an IC50 of 0.16 µM. Off-target effects often manifest at higher concentrations.
-
Rescue Experiment: If a specific off-target is suspected, attempt a rescue experiment. For example, if you hypothesize that ZEN-3694 is inhibiting a specific kinase, co-treatment with a known activator of that kinase's pathway might reverse the phenotype.
-
Phenotypic Profiling: Compare the observed phenotype to those induced by other known BET inhibitors. A similar phenotypic signature would suggest the effect is likely on-target or a class effect of BET inhibition.
-
Issue 2: In vivo toxicity or unexpected systemic effects in animal models.
-
Question: Are the observed in vivo effects consistent with the clinical safety profile of ZEN-3694 (e.g., GI issues, thrombocytopenia)?
-
Troubleshooting Steps:
-
Monitor Hematological Parameters: Conduct regular complete blood counts (CBCs) to monitor for thrombocytopenia, a known side effect.
-
Assess GI Tolerability: Monitor for signs of gastrointestinal distress, such as weight loss or changes in stool consistency.
-
Histopathological Analysis: Perform histopathology on major organs to identify any tissue-specific toxicities.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlate the timing of observed toxicities with the plasma concentration of ZEN-3694 to determine if they are exposure-dependent.
-
Quantitative Data Summary
The following table summarizes the key adverse events observed in clinical trials of ZEN-3694, which can be considered systemic off-target effects.
| Adverse Event | Grade | Frequency in Phase 1b/2a Study (N=75) | Management Strategies |
| Thrombocytopenia | Grade 3 | 4% | Dose optimization, monitoring of platelet counts. |
| Gastrointestinal Toxicity | Not specified | Main adverse event | Use of anti-emetics. |
| Nausea | Grade 3 (DLT in 1 patient) | One patient at 96 mg/day | Dose reduction, anti-emetic medication. |
| Any Grade ≥ 3 Toxicity | Grade ≥ 3 | 18.7% | Dose adjustment and supportive care based on specific event. |
Experimental Protocols
Protocol 1: Assessing On-Target Engagement of ZEN-3694 via MYC Expression
-
Cell Culture: Plate your cancer cell line of interest at an appropriate density and allow cells to adhere overnight.
-
Treatment: Treat cells with a dose range of ZEN-3694 (e.g., 0.01 µM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a standard commercially available kit.
-
RT-qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) using validated primers for MYC and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of MYC mRNA normalized to the housekeeping gene. A dose-dependent decrease in MYC expression indicates on-target activity.
Protocol 2: In Vitro Cytotoxicity Assay
-
Cell Plating: Seed cells in a 96-well plate at a density that will not reach confluency during the assay.
-
Compound Addition: The following day, treat cells with a serial dilution of ZEN-3694. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to your cell line's doubling time (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) and measure the signal according to the manufacturer's instructions.
-
IC50 Calculation: Plot the dose-response curve and calculate the IC50 value, which is the concentration of ZEN-3694 that inhibits cell growth by 50%.
Visualizations
References
Technical Support Center: Troubleshooting ZEN-3219 PROTAC Activity
Welcome to the technical support center for your Proteolysis Targeting Chimera (PROTAC) experiments. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered when a PROTAC, such as ZEN-3219, fails to degrade its intended target, BRD4.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which a BRD4 PROTAC like this compound should work?
A1: this compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). It does this by simultaneously binding to the target protein (BRD4) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to BRD4, tagging it for degradation by the 26S proteasome.[1][2]
Q2: I'm not seeing any degradation of BRD4 with my this compound PROTAC. What are the most common initial checks I should perform?
A2: When encountering a lack of BRD4 degradation, it is crucial to first verify the basics of your experimental setup. This includes confirming the integrity and purity of your this compound compound, ensuring its solubility in your vehicle and culture media, and verifying the health and passage number of your cell line.[3] Additionally, confirming that the specific E3 ligase recruited by this compound is expressed in your chosen cell line is a critical first step.[4][5]
Q3: What is the "hook effect" and could it explain the lack of BRD4 degradation?
A3: The "hook effect" is a phenomenon where the efficiency of PROTAC-mediated degradation decreases at high concentrations.[3][4] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (this compound-BRD4 or this compound-E3 ligase) rather than the essential productive ternary complex (BRD4-ZEN-3219-E3 ligase).[6] To investigate this, it is essential to perform a wide dose-response experiment to identify the optimal concentration for degradation.[3][4]
Troubleshooting Guide: Why is my this compound PROTAC not degrading BRD4?
This guide provides a systematic approach to identifying and resolving the potential reasons for the lack of BRD4 degradation in your experiments.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the lack of PROTAC activity.
Issue 1: Problems with the PROTAC Compound
| Potential Cause | Recommended Action | Relevant Experimental Protocol |
| Poor Compound Stability | Assess the stability of this compound in your cell culture medium over the time course of your experiment using LC-MS.[3] | Compound Stability Assay |
| Low Cell Permeability | PROTACs are often large molecules that may struggle to cross the cell membrane.[3][7] Consider using a cell permeability assay or LC-MS analysis of cell lysates to determine intracellular compound concentration. | Cellular Uptake Assay |
| Compound Aggregation | Poor solubility can lead to aggregation. Ensure this compound is fully solubilized in the vehicle (e.g., DMSO) before diluting in media.[8] | Dynamic Light Scattering (DLS) |
Issue 2: Cellular Factors
| Potential Cause | Recommended Action | Relevant Experimental Protocol |
| Low or Absent E3 Ligase Expression | The E3 ligase recruited by this compound must be present in your cell line.[4][5] Verify the expression of the E3 ligase (e.g., VHL, CRBN) via Western blot or qPCR.[4] | Western Blotting for E3 Ligase |
| Compromised Proteasome Activity | The proteasome may be inhibited by other compounds or the cells may have intrinsic resistance. Include a positive control with a known proteasome inhibitor (e.g., MG132) to confirm that proteasome inhibition rescues BRD4 from degradation.[8][9] | Proteasome Activity Assay |
| High BRD4 Synthesis Rate | The cell may be synthesizing new BRD4 protein at a rate that counteracts degradation.[8] A time-course experiment with shorter incubation times may reveal degradation before new synthesis occurs.[8] | Time-Course Degradation Assay |
| Cell Line Context | The efficacy of a PROTAC can be highly dependent on the cell line.[5] If possible, test this compound in a different cell line known to be responsive to BRD4 degradation. | Comparative Cell Line Analysis |
Issue 3: Mechanistic Failures
| Potential Cause | Recommended Action | Relevant Experimental Protocol |
| Inefficient Ternary Complex Formation | The formation of a stable BRD4-ZEN-3219-E3 ligase ternary complex is essential for degradation.[4][10] If this complex is unstable or doesn't form, degradation will not occur.[11] | Co-Immunoprecipitation (Co-IP) or TR-FRET Assay |
| Lack of Ubiquitination | A ternary complex may form but not in a productive conformation for the E3 ligase to ubiquitinate BRD4.[3] | In-Cell Ubiquitination Assay |
| The "Hook Effect" | As mentioned in the FAQs, high concentrations of this compound can be counterproductive. Perform a dose-response experiment with a wide range of concentrations, including very low nanomolar concentrations.[3][4] | Dose-Response Western Blot |
Key Experimental Protocols
Protocol 1: Western Blotting for BRD4 Degradation
This protocol is to quantify the levels of BRD4 protein in cells following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-BRD4, anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time (typically 8-24 hours).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.[12]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting: Block the membrane and incubate with the primary anti-BRD4 antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.[12]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.[2][12]
Diagram: PROTAC Mechanism of Action
Caption: The mechanism of PROTAC-mediated protein degradation.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to determine if this compound induces the formation of a ternary complex between BRD4 and the E3 ligase.
Materials:
-
Treated cell lysates (as per Western Blot protocol)
-
Anti-BRD4 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western Blot detection (anti-BRD4, anti-E3 ligase)
Procedure:
-
Cell Treatment: Treat cells with this compound, a negative control (e.g., inactive epimer), and vehicle control. To prevent degradation of the target, pre-treat cells with a proteasome inhibitor like MG132.[13]
-
Immunoprecipitation: Incubate the cell lysates with an anti-BRD4 antibody to capture BRD4 and its binding partners.[8]
-
Pull-down: Add Protein A/G beads to pull down the antibody-BRD4 complex.[8]
-
Washes: Wash the beads extensively to remove non-specific binders.[8]
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for both BRD4 and the specific E3 ligase recruited by this compound. An increased amount of the E3 ligase in the this compound-treated sample compared to controls indicates ternary complex formation.[14]
Diagram: Experimental Workflow for Co-IP
Caption: Workflow for assessing ternary complex formation via Co-IP.
By systematically working through these troubleshooting steps and utilizing the provided protocols, you can effectively diagnose and potentially resolve the issues preventing your this compound PROTAC from degrading BRD4.
References
- 1. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of ZEN-3219 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of ZEN-3219 and other similar PROTACs.
Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC shows low efficacy in cell-based assays. Could poor cell permeability be the cause?
A1: Yes, poor cell permeability is a common reason for reduced efficacy of PROTACs in cellular assays.[1] PROTACs are often large molecules that may struggle to cross the cell membrane to reach their intracellular targets.[1] If this compound is not efficiently entering the cell, it cannot form the necessary ternary complex with the target protein and the E3 ligase, leading to a lack of degradation. It is crucial to assess the cell permeability of your PROTAC to troubleshoot efficacy issues.
Q2: What are the primary strategies to improve the cell permeability of this compound?
A2: Several strategies can be employed to enhance the cellular uptake of this compound:
-
Linker Optimization: The linker is a key determinant of a PROTAC's physicochemical properties.[2] Modifying the linker's length, composition, and rigidity can significantly impact cell permeability.[3] Replacing flexible PEG linkers with more rigid structures like a 1,4-disubstituted phenyl ring or incorporating cyclic moieties such as piperidine (B6355638) or piperazine (B1678402) can improve permeability.[3][4]
-
Introduce Intramolecular Hydrogen Bonds: Designing this compound to form intramolecular hydrogen bonds can shield polar groups and reduce the molecule's overall size and polarity, facilitating passage across the cell membrane. This can transform a "strip-type" molecule into a more compact "ball" form.[4]
-
Prodrug Approach: A prodrug strategy involves masking polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC.[3][4] This can enhance membrane permeability.
-
Avoid Multiple Amide Bonds: Minimizing the number of amide bonds in the linker structure is advisable as they can negatively impact permeability.[4][5]
Q3: How can I experimentally measure the cell permeability of this compound?
A3: There are several established assays to quantify cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane.[6][7] It is a cost-effective method for initial screening.[6]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport mechanisms.[6][7]
-
Chloroalkane Penetration Assay: This method involves tagging the PROTAC with a chloroalkane and can be used to quantify cell permeability.[8]
Q4: What is the "hook effect" and how does it relate to this compound concentration and efficacy?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[1][2] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[1] It is essential to perform a wide dose-response experiment to identify the optimal concentration range for this compound and to observe the characteristic bell-shaped curve of the hook effect.[1]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues related to this compound permeability and activity.
Issue 1: No or low degradation of the target protein.
Caption: Troubleshooting workflow for lack of PROTAC activity.
Troubleshooting Steps:
-
Assess Cell Permeability: The first step is to determine if this compound is entering the cells.[1] Use assays like PAMPA or Caco-2 to measure its permeability.[6][7]
-
Low Permeability Identified: If permeability is low, consider the following structural modifications:
-
Linker Optimization: Redesign the linker to be more rigid or to contain cyclic elements.[3][4]
-
Intramolecular Hydrogen Bonds: Introduce functionalities that promote the formation of intramolecular hydrogen bonds.[4]
-
Prodrug Strategy: Convert this compound into a prodrug by masking polar groups.[3][4]
-
-
Sufficient Permeability Confirmed: If this compound is cell-permeable but still inactive, investigate other potential issues:
-
Ternary Complex Formation: The PROTAC may not be effectively bringing the target and E3 ligase together. Use biophysical assays like co-immunoprecipitation (Co-IP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to assess ternary complex formation.[1][9]
-
Hook Effect: You might be using a concentration that is too high, leading to the hook effect.[1][2] Perform a dose-response curve over a wide range of concentrations.
-
E3 Ligase Expression: Confirm that the E3 ligase recruited by this compound is expressed in your cell line using techniques like Western blot or qPCR.[2]
-
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[6]
Methodology:
-
Prepare the Donor Plate: Add a solution of this compound in a suitable buffer to the wells of a 96-well donor plate.
-
Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with a buffer solution.
-
Assemble the PAMPA Sandwich: Place the filter plate, which is coated with a lipid solution (e.g., phosphatidylcholine in dodecane), on top of the donor plate. Then, place the acceptor plate on top of the filter plate.
-
Incubation: Incubate the PAMPA sandwich for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (V_A / (Area × time)) × (1 - ([drug]_donor_final / [drug]_donor_initial)) × ln(([drug]_donor_final / [drug]_acceptor_final))
Caption: Workflow for the PAMPA assay.
Protocol 2: Caco-2 Permeability Assay
Principle: This assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and mimic the human intestinal epithelium, to assess drug permeability.[6][7]
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for approximately 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral):
-
Add this compound solution to the apical (upper) chamber.
-
At various time points, take samples from the basolateral (lower) chamber.
-
-
Permeability Measurement (Basolateral to Apical):
-
Add this compound solution to the basolateral chamber.
-
At various time points, take samples from the apical chamber.
-
-
Quantification: Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters.
-
Data Presentation
Table 1: Comparison of Permeability Assays
| Assay | Principle | Throughput | Biological Relevance | Cost |
| PAMPA | Passive Diffusion (Artificial Membrane) | High | Low (no active transport) | Low |
| Caco-2 | Passive and Active Transport (Cell Monolayer) | Medium | High (mimics intestinal epithelium) | High |
Table 2: Interpreting Permeability Data
| Papp Value (x 10⁻⁶ cm/s) | Permeability Classification | Expected In Vivo Absorption |
| > 10 | High | > 90% |
| 1 - 10 | Moderate | 20% - 90% |
| < 1 | Low | < 20% |
Table 3: Strategies for Improving this compound Permeability
| Strategy | Rationale | Key Considerations |
| Linker Rigidity | Reduces conformational flexibility, potentially favoring a more membrane-permeable state. | May impact ternary complex formation. |
| Cyclic Linkers | Can improve both permeability and metabolic stability.[4] | Synthesis can be more complex. |
| Intramolecular H-bonds | Masks polar groups, reducing the polar surface area.[4] | Requires careful design and may not always be achievable. |
| Prodrug | Temporarily masks polar groups to enhance lipophilicity.[3][4] | Prodrug cleavage efficiency needs to be confirmed. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Permeability Assay - Profacgen [profacgen.com]
- 8. pharmacy.unc.edu [pharmacy.unc.edu]
- 9. benchchem.com [benchchem.com]
ZEN-3219 stability issues in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues with ZEN-3219 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, stock solutions of this compound should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles.[1] Recommended storage is at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Q2: My this compound stock solution shows a color change. Is it still usable?
A2: A color change in your stock or working solution can indicate chemical degradation or oxidation.[1] This may be caused by exposure to light, air, or reactive impurities in the solvent. It is strongly recommended to perform a quality control check, such as HPLC analysis, to assess the integrity of the compound before proceeding with your experiments.[1]
Q3: I observed precipitation in my this compound stock solution after thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage.[1] To address this, warm the solution gently (e.g., in a 37°C water bath) and vortex thoroughly to ensure complete re-dissolution. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
Q4: Can the type of storage container affect the stability of this compound?
A4: Yes, the material of the storage container can impact compound stability. Some plastics may leach contaminants, or the compound may adhere to the container surface. For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.
Troubleshooting Guide
This guide addresses common issues encountered during long-term experiments with this compound.
Issue 1: Inconsistent or Diminished Activity of this compound in Long-Term Cell Cultures
-
Possible Cause 1: Degradation in Cell Culture Medium.
-
Explanation: Small molecules can be unstable in aqueous solutions at 37°C. Components in the culture media, such as certain amino acids or vitamins, or changes in pH, could react with and degrade this compound over time.
-
Suggested Solution:
-
Perform a stability check of this compound in your specific cell culture medium over the time course of your experiment.
-
Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.
-
Replenish the this compound-containing medium more frequently in your long-term experiments.
-
-
-
Possible Cause 2: Adsorption to Labware.
-
Explanation: The compound may be adsorbing to the surface of plastic plates or pipette tips, reducing its effective concentration.
-
Suggested Solution: Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding to the plasticware.
-
Issue 2: High Variability in Experimental Replicates
-
Possible Cause 1: Incomplete Solubilization.
-
Explanation: If this compound is not fully dissolved in the stock solution or the final working solution, it can lead to inconsistent concentrations across replicates.
-
Suggested Solution: Ensure the stock solution is clear and fully dissolved before making dilutions. Vortex working solutions well before adding them to your experiment.
-
-
Possible Cause 2: Inconsistent Sample Handling.
-
Explanation: Variations in the timing of sample collection and processing can introduce variability.
-
Suggested Solution: Standardize your sample handling protocol, ensuring precise and consistent timing for all steps.
-
Data on this compound Stability
The following tables present hypothetical stability data for this compound under various conditions to illustrate potential degradation patterns.
Table 1: Stability of this compound (10 µM) in Different Solvents at -20°C
| Time Point | % Remaining in DMSO | % Remaining in Ethanol |
| Day 0 | 100% | 100% |
| Day 7 | 99.5% | 98.2% |
| Day 14 | 98.9% | 96.5% |
| Day 30 | 98.1% | 92.3% |
Table 2: Stability of this compound (1 µM) in Cell Culture Medium at 37°C
| Time Point | % Remaining in RPMI + 10% FBS | % Remaining in DMEM + 10% FBS |
| 0 hours | 100% | 100% |
| 8 hours | 95.2% | 96.1% |
| 24 hours | 85.7% | 88.4% |
| 48 hours | 72.3% | 75.8% |
| 72 hours | 58.1% | 61.5% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (with and without serum)
-
96-well plates (low-protein-binding recommended)
-
Humidified incubator at 37°C, 5% CO₂
-
Acetonitrile (B52724) with an internal standard
-
HPLC-MS system
Procedure:
-
Preparation: Prepare a working solution of this compound in your cell culture medium at the desired final concentration.
-
Incubation: Add the working solution to multiple wells of a 96-well plate. Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Time Points: At designated time points (e.g., 0, 2, 8, 24, 48, 72 hours), collect aliquots from the wells. The 0-hour time point should be collected immediately after adding the working solution.
-
Sample Processing: To each aliquot, add cold acetonitrile containing an internal standard to precipitate proteins and extract the compound. Centrifuge to pellet the precipitate.
-
Analysis: Analyze the supernatant by HPLC-MS to quantify the amount of this compound remaining.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by normalizing to the amount at time 0.
Visualizations
Caption: Hypothetical signaling pathway for this compound as a BET inhibitor.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting flowchart for this compound stability issues.
References
reducing cytotoxicity of ZEN-3219 in primary cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxicity of ZEN-3219 in primary cell cultures. The information provided is based on the known mechanisms of BET inhibitors and general best practices for primary cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with IC50 values of 0.48, 0.16, and 0.47 μM for BRD4(BD1), BRD4(BD2), and BRD4(BD1BD2) respectively[1]. BET proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, a key step in activating the transcription of target genes. By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the suppression of target gene transcription, which can induce cell cycle arrest and apoptosis.
Q2: Why am I observing high cytotoxicity in my primary cells treated with this compound?
Primary cells can be more sensitive to cytotoxic agents compared to immortalized cell lines due to their more physiologically relevant state. High cytotoxicity with this compound, a BET inhibitor, could be due to several factors:
-
On-target effects: BET proteins are essential for the transcription of genes in normal proliferating cells. Inhibition of these proteins can lead to cell cycle arrest and apoptosis in healthy primary cells, particularly those that are rapidly dividing.
-
Dose and exposure time: The concentration of this compound and the duration of treatment may be too high for the specific primary cell type being used.
-
Cell culture conditions: Suboptimal culture conditions can make primary cells more susceptible to drug-induced stress.
Q3: What are the potential molecular mechanisms behind this compound-induced cytotoxicity?
Based on studies of other BET inhibitors, the primary mechanisms of cytotoxicity are likely:
-
Apoptosis Induction: BET inhibitors have been shown to induce apoptosis by downregulating anti-apoptotic proteins like BCL2 and upregulating pro-apoptotic proteins.
-
Cell Cycle Arrest: Inhibition of BET proteins can lead to a G0/G1 cell cycle arrest, preventing cell proliferation.
-
MYC Downregulation: A key oncogene, MYC, is a common target of BET inhibitors. In normal cells, MYC plays a role in cell growth and proliferation, and its downregulation can contribute to cytotoxicity.
Troubleshooting Guide
Issue 1: Excessive Cell Death Observed Shortly After this compound Treatment
| Possible Cause | Recommended Solution |
| Concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific primary cell type. Start with a broad range of concentrations and narrow down to the lowest effective concentration. |
| Extended exposure to the compound. | Conduct a time-course experiment to identify the shortest effective exposure time. It's possible that a shorter treatment duration is sufficient to achieve the desired biological effect with minimal cytotoxicity. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your primary cells (typically <0.1%). Run a vehicle control (medium with solvent only) to assess solvent-specific toxicity. |
| Suboptimal primary cell health. | Ensure your primary cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or senescent cells are more prone to drug-induced toxicity. |
Issue 2: Gradual Decrease in Cell Viability Over Time
| Possible Cause | Recommended Solution |
| Induction of apoptosis or cell cycle arrest. | Characterize the cellular response to this compound using assays for apoptosis (e.g., Annexin V/PI staining) and cell cycle analysis (e.g., propidium (B1200493) iodide staining and flow cytometry). Understanding the mechanism can help in designing follow-up experiments. |
| Nutrient depletion in the culture medium. | Replenish the culture medium more frequently, especially for longer-term experiments. Ensure the medium is appropriate for the specific primary cell type. |
| Off-target effects of this compound. | While this compound is a BET inhibitor, off-target effects cannot be entirely ruled out. If possible, compare the effects with another BET inhibitor with a different chemical structure. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (WST-1)
This protocol provides a general framework for assessing cell viability.
1. Cell Seeding:
- Harvest and count your primary cells.
- Seed the cells in a 96-well plate at a predetermined optimal density.
- Incubate for 24 hours to allow for cell attachment and recovery.
2. Compound Treatment:
- Prepare serial dilutions of this compound in your complete cell culture medium.
- Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include untreated and vehicle control wells.
- Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. WST-1 Assay:
- Add 10 µL of WST-1 reagent to each well.
- Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
- Gently shake the plate for 1 minute.
4. Data Acquisition:
- Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 620-690 nm to subtract background absorbance.
5. Data Analysis:
- Calculate the percentage of cell viability for each treatment group relative to the untreated control.
- Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Co-treatment with a Pan-Caspase Inhibitor to Reduce Apoptotic Cell Death
If apoptosis is identified as a primary mechanism of cytotoxicity, co-treatment with a pan-caspase inhibitor like Z-VAD-FMK can help to mitigate this effect.
1. Cell Seeding and Treatment:
- Follow the cell seeding protocol as described above.
- Pre-treat the cells with a non-toxic concentration of Z-VAD-FMK for 1-2 hours before adding this compound.
- Add this compound at the desired concentration to the wells already containing Z-VAD-FMK.
2. Incubation and Analysis:
- Incubate for the desired exposure time.
- Assess cell viability using a suitable assay (e.g., WST-1 or ATP-based assay) to determine if the pan-caspase inhibitor rescued the cells from this compound-induced death.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Primary Human Umbilical Vein Endothelial Cells (HUVECs) after 48h Treatment
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Untreated Control) | 100 ± 5.2 |
| 0.01 | 98.1 ± 4.8 |
| 0.1 | 85.3 ± 6.1 |
| 1 | 52.7 ± 7.3 |
| 10 | 15.9 ± 3.9 |
| 100 | 2.4 ± 1.1 |
Table 2: Troubleshooting Summary for this compound Cytotoxicity
| Issue | Potential Cause | Quick Solution | In-depth Analysis |
| High immediate cytotoxicity | Concentration too high | Lower the concentration | Perform a detailed dose-response curve |
| Gradual decline in viability | Apoptosis induction | Co-treat with a caspase inhibitor | Annexin V/PI staining, Western blot for cleaved caspases |
| Poor cell attachment | Stressed cells | Optimize cell handling and culture conditions | Test different coating matrices for the culture vessels |
| Inconsistent results | Reagent variability | Use freshly prepared solutions | Qualify new batches of reagents and media |
Visualizations
References
Technical Support Center: Confirming ZEN-3219 Engagement with BRD4 in Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the engagement of the investigational drug ZEN-3219 with its target protein, Bromodomain-containing protein 4 (BRD4), within a cellular context.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm that this compound is engaging with BRD4 inside a cell?
A1: The most common and robust methods to demonstrate intracellular target engagement of this compound with BRD4 include the Cellular Thermal Shift Assay (CETSA), NanoBRET/HiBiT Target Engagement Assays, and Co-immunoprecipitation (Co-IP). Each of these techniques offers a different approach to verifying the physical interaction or its functional consequences within the cell.
Q2: How does the Cellular Thermal Shift Assay (CETSA) work to show this compound binds to BRD4?
A2: CETSA is based on the principle that when a ligand like this compound binds to its target protein (BRD4), it generally stabilizes the protein's structure.[1][2] This increased stability makes the BRD4-ZEN-3219 complex more resistant to heat-induced denaturation. In a typical CETSA experiment, cells are treated with this compound, heated to various temperatures, and the amount of soluble BRD4 remaining is quantified. An increase in the melting temperature (Tm) of BRD4 in the presence of this compound is indicative of target engagement.[1][3]
Q3: What are the advantages of using a NanoBRET or HiBiT assay for confirming target engagement?
A3: NanoBRET (Bioluminescence Resonance Energy Transfer) and HiBiT assays are highly sensitive, quantitative, and can be performed in live cells, providing real-time data on this compound binding to BRD4.[4] These assays typically involve expressing BRD4 as a fusion with a NanoLuc luciferase enzyme or a small HiBiT tag. Engagement is measured by the transfer of energy to a fluorescent tracer that binds to BRD4 or by changes in the luminescence signal. This allows for the determination of binding affinities (IC50 values) and even residence time of the compound in living cells.
Q4: Can Co-immunoprecipitation (Co-IP) be used to confirm this compound engagement with BRD4?
A4: While Co-immunoprecipitation (Co-IP) is primarily used to study protein-protein interactions, it can be adapted to provide indirect evidence of target engagement. For example, since BRD4 is known to interact with acetylated histones, you could perform a Co-IP of BRD4 and assess whether this compound treatment disrupts this interaction. A reduced amount of co-precipitated acetylated histones with BRD4 in the presence of this compound would suggest that the compound is occupying the bromodomain and preventing the natural protein-protein interaction.
Q5: My CETSA results are not showing a clear thermal shift. What are some common troubleshooting steps?
A5: Several factors can affect the outcome of a CETSA experiment:
-
Suboptimal Compound Concentration: Ensure you are using a concentration of this compound that is sufficient to saturate BRD4 binding. A dose-response experiment is recommended.
-
Inadequate Heating Gradient: The temperature range used for heating the cells may not be optimal for observing the BRD4 melting curve. You may need to test a wider or more refined range of temperatures.
-
Poor Antibody Quality: The anti-BRD4 antibody used for Western blotting may not be specific or sensitive enough. Validate your antibody before the experiment.
-
Cell Lysis and Protein Extraction Issues: Inefficient cell lysis or protein extraction can lead to variability. Ensure your lysis buffer and protocol are optimized.
-
Insufficient Drug Incubation Time: The incubation time with this compound may not be long enough for it to enter the cells and bind to BRD4.
Q6: I am seeing a high background signal in my NanoBRET assay. How can I reduce it?
A6: High background in a NanoBRET assay can be addressed by:
-
Optimizing Donor-to-Acceptor Ratio: The ratio of the NanoLuc-BRD4 fusion protein (donor) to the fluorescent tracer (acceptor) is critical. Titrating both components can help improve the signal-to-background ratio.
-
Reducing Tracer Concentration: Using too high a concentration of the fluorescent tracer can lead to non-specific signal. Try reducing the tracer concentration.
-
Washing Steps: While many NanoBRET assays are no-wash, including a gentle wash step after tracer incubation can sometimes help reduce background.
-
Cell Density Optimization: The number of cells per well can influence the results. Titrate the cell number to find the optimal density for your assay.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
| Issue | Possible Cause | Recommended Solution |
| No observable thermal shift | Insufficient this compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for this compound. |
| Inappropriate temperature range for BRD4 denaturation. | Optimize the temperature gradient. A typical starting point is a range from 40°C to 70°C with 2-3°C increments. | |
| Low-quality anti-BRD4 antibody for Western blot detection. | Validate the specificity and sensitivity of the primary antibody. Test different antibodies if necessary. | |
| High variability between replicates | Inconsistent heating of samples. | Use a PCR thermocycler with a heated lid to ensure uniform heating across all samples. |
| Inefficient or inconsistent cell lysis. | Optimize the lysis buffer and ensure complete and consistent lysis for all samples. Use of protease and phosphatase inhibitors is recommended. | |
| Weak BRD4 signal on Western blot | Insufficient protein loading. | Quantify the protein concentration of your lysates and ensure equal loading amounts for all samples. |
| Inefficient protein transfer. | Optimize the Western blot transfer conditions (time, voltage, membrane type). |
NanoBRET/HiBiT Target Engagement Assay
| Issue | Possible Cause | Recommended Solution |
| Low signal-to-background ratio | Suboptimal ratio of NanoLuc-BRD4 to fluorescent tracer. | Titrate both the expression level of the NanoLuc-BRD4 fusion and the concentration of the fluorescent tracer to find the optimal window. |
| High background fluorescence from the compound. | Test this compound for autofluorescence at the emission wavelength of the tracer. If it is fluorescent, this method may not be suitable. | |
| Inconsistent IC50 values | Variability in cell number per well. | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, or ensure proper plate sealing and incubation conditions to minimize evaporation. | |
| No BRET signal | Inefficient expression of the NanoLuc-BRD4 fusion protein. | Verify the expression of the fusion protein by Western blot or another method. |
| Incorrect filter set on the plate reader. | Ensure you are using the correct filters for the NanoLuc donor and the fluorescent acceptor. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control and incubate for the determined optimal time.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Protein Quantification and Analysis:
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Transfer the supernatant (containing the soluble protein fraction) to new tubes.
-
Quantify the protein concentration of the soluble fraction.
-
Analyze the amount of soluble BRD4 by Western blotting using a specific anti-BRD4 antibody.
-
Quantify the band intensities and plot the percentage of soluble BRD4 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: NanoBRET Target Engagement Assay
-
Cell Preparation:
-
Transfect cells with a vector expressing a NanoLuc-BRD4 fusion protein. For stable assays, use a cell line with stable integration of the construct.
-
Plate the transfected cells in a 96-well or 384-well white assay plate and incubate for 24-48 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in assay medium.
-
Add the this compound dilutions or vehicle control to the cells and incubate for a predetermined time (e.g., 2 hours).
-
Add the fluorescent tracer at its predetermined optimal concentration to all wells.
-
-
Signal Detection:
-
Add the NanoBRET substrate to all wells.
-
Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters: one for the donor (NanoLuc) and one for the acceptor (tracer).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.
-
Visualizations
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for the NanoBRET Target Engagement Assay.
References
Technical Support Center: Adjusting ZEN-3219 Dosage for In Vivo Studies
Disclaimer: Publicly available in vivo dosage and administration data for ZEN-3219 is limited. The following guidance is substantially based on data from a structurally related and clinically evaluated BET inhibitor, ZEN-3694 , and general principles for in vivo studies of this compound class. Researchers should always perform initial dose-finding and toxicity studies for this compound in their specific animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a BET (Bromodomain and Extra-Terminal domain) inhibitor. It specifically targets the bromodomains of BET proteins, such as BRD4. By binding to these bromodomains, this compound prevents their interaction with acetylated histones, leading to the downregulation of key oncogenes like MYC. This disruption of transcriptional programs can inhibit cancer cell growth.
Q2: Since there is no direct in vivo data for this compound, what is a reasonable starting dose for a mouse xenograft study?
A2: While specific studies for this compound are not available, we can look at the clinical data for a similar BET inhibitor, ZEN-3694, for guidance. In a phase 1b/2a study, ZEN-3694 was administered orally to patients at doses ranging from 36 mg to 144 mg daily. A recommended Phase 2 dose was established at 96 mg daily.
For a preclinical mouse study, a common approach is to start with a dose range that is a fraction of the human equivalent dose (HED) and escalate. A conservative starting point could be in the range of 10-25 mg/kg, administered orally once daily. It is crucial to conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
Q3: What are the potential signs of toxicity I should monitor for in my animals?
A3: In clinical studies with the related compound ZEN-3694, the most common grade ≥3 toxicity was thrombocytopenia (low platelet count). Therefore, it is essential to monitor hematological parameters. Other potential signs of toxicity in preclinical models may include:
-
Weight loss
-
Reduced activity or lethargy
-
Ruffled fur
-
Gastrointestinal issues (e.g., diarrhea)
-
Changes in blood chemistry
Regular monitoring of animal health and body weight is critical.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Poor compound solubility in vehicle | The compound may have low aqueous solubility. | Test a variety of pharmaceutically acceptable vehicles. Common options include 0.5% methylcellulose (B11928114), 5% DMSO in saline, or a solution containing Tween 80. Sonication and gentle heating may aid dissolution. |
| High inter-animal variability in tumor response | Inconsistent dosing, variable tumor implantation, or inherent tumor heterogeneity. | Ensure accurate oral gavage technique. Use a consistent number of tumor cells for implantation and randomize animals into treatment groups based on initial tumor volume. |
| Animals are showing signs of toxicity at the starting dose | The starting dose is too high for the specific animal strain or model. | Immediately stop dosing and provide supportive care. Once animals have recovered, restart the study with a lower dose (e.g., 50% of the original dose) and perform a more gradual dose escalation. |
| No significant tumor growth inhibition at the highest tolerated dose | The tumor model may be insensitive to BET inhibition, or the compound may have poor bioavailability. | Confirm target engagement in tumor tissue (e.g., by measuring MYC expression). Consider using a different tumor model known to be sensitive to BET inhibitors. Conduct pharmacokinetic studies to assess drug exposure in plasma and tumor tissue. |
Quantitative Data Summary
The following table summarizes clinical data for the related BET inhibitor, ZEN-3694, in combination with enzalutamide (B1683756) in patients with metastatic castration-resistant prostate cancer. This data can serve as a reference for understanding the potential therapeutic window and toxicities of this class of compounds.
| Parameter | Value | Reference |
| Dose Range Explored (Human) | 36 mg to 144 mg, orally once daily | |
| Recommended Phase 2 Dose (Human) | 96 mg, orally once daily | |
| Grade ≥3 Toxicities | 18.7% of patients | |
| Most Common Grade 3 Toxicity | Thrombocytopenia (4% of patients) | |
| Pharmacodynamic Effect | Exposure-dependent decrease in whole blood RNA expression of BETi targets (up to 4-fold) |
Experimental Protocols
Protocol: In Vivo Dose-Finding and Efficacy Study in a Mouse Xenograft Model
-
Animal Model: Athymic Nude mice (6-8 weeks old).
-
Tumor Cell Line: A human cancer cell line known to be sensitive to BET inhibitors (e.g., a MYC-driven prostate cancer line).
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Group Randomization: When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment groups (n=8-10 mice per group).
-
Dose Formulation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On each dosing day, dilute the stock solution in a vehicle of 0.5% methylcellulose in sterile water to the final desired concentrations.
-
-
Dose Administration (Dose-Finding Phase):
-
Administer this compound orally once daily via gavage at escalating doses (e.g., 10, 25, 50 mg/kg).
-
Include a vehicle control group.
-
Monitor animals daily for signs of toxicity and measure body weight.
-
The highest dose that does not cause significant weight loss (>15-20%) or other signs of severe toxicity is the Maximum Tolerated Dose (MTD).
-
-
Dose Administration (Efficacy Phase):
-
Treat groups with vehicle, and this compound at one or two well-tolerated doses (e.g., MTD and 0.5x MTD).
-
Continue dosing for a predetermined period (e.g., 21-28 days).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure final tumor weights.
-
Collect blood for complete blood count (CBC) to assess for thrombocytopenia.
-
Collect tumors and other organs for pharmacodynamic (e.g., Western blot for c
-
Validation & Comparative
ZEN-3219 vs. JQ1: A Comparative Guide to BET Inhibition and BRD4 Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two notable small molecules in the field of epigenetic research: ZEN-3219 and JQ1. Both compounds are recognized for their interaction with the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, a key regulator of gene transcription implicated in numerous cancers and inflammatory diseases. While both molecules act as BET inhibitors, their application in inducing BRD4 degradation, a novel therapeutic strategy, warrants a closer examination.
This document summarizes their mechanisms of action, presents available quantitative data, and outlines relevant experimental protocols to assist researchers in selecting the appropriate tool for their studies.
Mechanism of Action: Inhibition vs. Targeted Degradation
JQ1 is a potent, cell-permeable pan-BET inhibitor that competitively binds to the acetyl-lysine binding pockets (bromodomains) of BET proteins, including BRD2, BRD3, and BRD4.[1] This binding displaces BRD4 from chromatin, thereby preventing the transcription of key oncogenes such as c-MYC.[2][3] The action of JQ1 is reversible, and its efficacy is dependent on sustained target occupancy.
This compound is also a BET inhibitor, though less extensively characterized in publicly available literature. While it functions as a competitive inhibitor of BRD4's bromodomains, its primary utility highlighted in available resources is as a ligand for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC based on a BET inhibitor like this compound would recruit an E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation. This approach transforms the inhibitor into a tool for targeted protein elimination, offering the potential for a more profound and durable biological effect compared to simple inhibition.
It is important to note that JQ1 has also been widely used as a "warhead" in the development of well-characterized BRD4-targeting PROTACs, such as MZ1 and dBET1.[4][5] These JQ1-based PROTACs have been shown to effectively induce the degradation of BRD4.
dot
Caption: Mechanisms of JQ1 inhibition and PROTAC-mediated degradation.
Quantitative Data Summary
Table 1: Biochemical Potency against BRD4 Bromodomains
| Compound | Target | Assay Type | IC50 / Kd |
| This compound | BRD4(BD1) | - | 0.48 µM (IC50) |
| BRD4(BD2) | - | 0.16 µM (IC50) | |
| BRD4(BD1/BD2) | - | 0.47 µM (IC50) | |
| (+)-JQ1 | BRD4(BD1) | Isothermal Titration Calorimetry (ITC) | ~50 nM (Kd) |
| BRD4(BD2) | Isothermal Titration Calorimetry (ITC) | ~90 nM (Kd) | |
| BRD4(BD1) | ALPHA-screen | 77 nM (IC50) | |
| BRD4(BD2) | ALPHA-screen | 33 nM (IC50) |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | - | - | - | Data not publicly available |
| (+)-JQ1 | MM.1S (Multiple Myeloma) | Gene Expression Array | c-MYC mRNA downregulation | Time-dependent decrease |
| NMC (NUT Midline Carcinoma) | Cell Viability | G1 cell cycle arrest | Potent anti-proliferative effects | |
| Various Cancer Cell Lines | Apoptosis Assay | Apoptosis induction | Induces apoptosis in sensitive lines |
Experimental Protocols
Western Blotting for BRD4 Degradation
This protocol is essential for quantifying the reduction in BRD4 protein levels following treatment with a BET inhibitor or a corresponding PROTAC.
dot
Caption: Workflow for BRD4 degradation analysis by Western blot.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, 293T, or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound, JQ1, or their respective PROTAC versions for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on a polyacrylamide gel by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
6. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the BRD4 signal to the loading control to determine the extent of degradation.
Cellular Viability Assay (e.g., MTS or CellTiter-Glo®)
This assay assesses the functional consequence of BET inhibition or degradation on cell proliferation.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for the cell line and assay duration.
2. Compound Treatment:
-
Treat cells with a serial dilution of this compound or JQ1 for a specified period (e.g., 72 hours).
3. Viability Assessment:
-
Add the viability reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
4. Data Acquisition and Analysis:
-
Measure absorbance or luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and calculate the IC50 values using a non-linear regression analysis.
Signaling Pathway Overview
The primary signaling pathway affected by both this compound and JQ1 is the BRD4-dependent transcriptional regulation of key genes, most notably c-MYC.
dot
Caption: BRD4-mediated regulation of c-MYC transcription.
Conclusion
Both this compound and JQ1 are valuable tools for studying BET protein function. JQ1 is a well-established and extensively characterized pan-BET inhibitor, making it a reliable choice for studies focused on the effects of reversible BET inhibition. The available data on this compound, while more limited, positions it as a promising ligand for the development of BRD4-targeting PROTACs, a strategy that offers the potential for more potent and sustained target modulation through protein degradation.
The choice between these two molecules will depend on the specific research question. For studies investigating the consequences of transient BET inhibition, JQ1 is a suitable and well-documented option. For researchers aiming to explore the effects of complete and sustained BRD4 removal, utilizing this compound or JQ1 as a warhead in a PROTAC molecule represents a cutting-edge approach. It is imperative for researchers to note the current lack of direct, side-by-side comparative studies and to carefully consider the available data when designing their experiments.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Battle in Prostate Cancer Cells: ZEN-3219 vs. ARV-771
A Comparative Analysis of BET Inhibitors and PROTAC Degraders in Prostate Cancer Research
In the landscape of preclinical prostate cancer therapeutics, two molecules, ZEN-3219 and ARV-771, represent distinct yet related strategies for targeting the bromodomain and extra-terminal (BET) family of proteins, critical regulators of oncogenic gene expression. While both aim to disrupt BET protein function, they employ fundamentally different mechanisms. This guide provides a comprehensive comparison of their performance in prostate cancer cell lines, supported by available experimental data, to inform researchers and drug development professionals.
Note on this compound: Publicly available data specifically for this compound in prostate cancer cell lines is limited. Therefore, this guide will utilize data for ZEN-3694, a structurally and functionally related BET inhibitor from the same developer, Zenith Epigenetics, which has been more extensively studied in this context. This substitution allows for a more robust comparison of the therapeutic strategies.
At a Glance: Key Differences
| Feature | ZEN-3694 (representing this compound) | ARV-771 |
| Mechanism of Action | BET Inhibitor | PROTAC BET Degrader |
| Primary Effect | Reversibly binds to BET bromodomains, preventing their interaction with acetylated histones and transcription factors. | Induces the ubiquitination and subsequent proteasomal degradation of BET proteins (BRD2, BRD3, and BRD4). |
| Potency | Submicromolar IC50 values in various cancer cell lines. | Nanomolar efficacy in degrading BET proteins (DC50 < 5 nM) and inhibiting c-MYC (IC50 < 1 nM).[1][2] |
| Effect on Androgen Receptor (AR) | Inhibits AR signaling and can decrease levels of the AR splice variant AR-V7.[3] | Induces degradation of both full-length AR and AR-V7.[1][2] |
Mechanism of Action: Inhibition vs. Degradation
ZEN-3694, as a classic BET inhibitor, functions by occupying the acetyl-lysine binding pockets of BET proteins, thereby competitively inhibiting their function as transcriptional co-activators. This leads to the downregulation of key oncogenes, including c-MYC.[4]
ARV-771, a Proteolysis Targeting Chimera (PROTAC), goes a step further. It is a heterobifunctional molecule with one end that binds to BET proteins and another that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity forces the cell's own protein disposal machinery to tag the BET proteins for destruction by the proteasome.[5] This catalytic process of degradation can lead to a more profound and sustained suppression of BET protein function compared to inhibition alone.
Performance in Prostate Cancer Cell Lines: A Data-Driven Comparison
The following tables summarize the available quantitative data on the effects of ZEN-3694 and ARV-771 in various prostate cancer cell lines.
Table 1: Efficacy in Prostate Cancer Cell Lines
| Parameter | Prostate Cancer Cell Line | ZEN-3694 | ARV-771 | Reference |
| BET Degradation (DC50) | 22Rv1, VCaP, LnCaP95 | Not Applicable (Inhibitor) | < 5 nM | [1][2] |
| c-MYC Inhibition (IC50) | Not Specified | Submicromolar | < 1 nM | [1][2][6] |
| Cell Viability (IC50) | VCaP | Submicromolar | 10-500 fold more potent than JQ-1 or OTX015 | [6][7] |
| 22Rv1 | Submicromolar | 10-500 fold more potent than JQ-1 or OTX015 | [3][7] | |
| LNCaP (Enzalutamide-resistant) | ~1 µM | 10-500 fold more potent than JQ-1 or OTX015 | [7][8] |
Table 2: Effects on Key Proteins in Prostate Cancer
| Target Protein | Prostate Cancer Cell Line | Effect of ZEN-3694 | Effect of ARV-771 | Reference |
| c-MYC | VCaP, 22Rv1 | Downregulation of mRNA expression. | Potent depletion of protein levels. | [4][7] |
| Androgen Receptor (AR) | VCaP | Inhibition of AR signaling. | Significant reduction in full-length AR protein levels. | [1][8] |
| AR-V7 | 22Rv1 | Inhibition of AR signaling. | Reduction in mRNA and protein levels. | [1][3] |
| Glucocorticoid Receptor (GR) | LNCaP (Enzalutamide-resistant) | Dose-dependent decrease in GR levels. | Not Reported | [3] |
Induction of Apoptosis
Both ZEN-3694 and ARV-771 have been shown to induce apoptosis in prostate cancer cells. ARV-771 treatment leads to significant caspase activation and PARP cleavage in 22Rv1, VCaP, and LnCaP95 cells.[1][2] While specific quantitative apoptosis data for ZEN-3694 is less defined in the public domain, its mechanism of action through c-MYC inhibition is known to promote apoptosis.[9]
Experimental Protocols
Below are detailed methodologies for key experiments cited in this comparison.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Prostate cancer cells (e.g., 22Rv1, VCaP, LNCaP) are seeded in 96-well plates at a density of 5,000 cells per well and incubated overnight to allow for attachment.
-
Compound Treatment: Cells are treated with a serial dilution of ZEN-3694 or ARV-771 for 72 hours.
-
Assay: CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Acquisition: Luminescence is measured using a plate reader.
-
Data Analysis: IC50 values are calculated by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot for Protein Degradation
-
Cell Treatment: Cells are treated with the desired concentrations of ARV-771 or ZEN-3694 for a specified time (e.g., 16 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., BRD4, c-MYC, AR, AR-V7) and a loading control (e.g., GAPDH, β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software, and the levels of the target proteins are normalized to the loading control.
Apoptosis Assay (Caspase-Glo® 3/7)
-
Cell Treatment: Cells are seeded in 96-well plates and treated with the compounds for 24 hours.
-
Assay: An equal volume of Caspase-Glo® 3/7 Reagent is added to each well.[10] The plate is then incubated at room temperature.
-
Measurement: Luminescence, which is proportional to caspase-3 and -7 activity, is measured with a luminometer.[10]
Conclusion
Both ZEN-3694 and ARV-771 demonstrate significant anti-cancer activity in prostate cancer cell lines, including those resistant to standard-of-care therapies. The key distinction lies in their mechanism of action. As a BET inhibitor, ZEN-3694 effectively downregulates oncogenic signaling pathways. However, as a PROTAC, ARV-771 offers a potentially more profound and durable effect by eliminating the target BET proteins altogether. The superior potency of ARV-771 in the nanomolar range and its ability to degrade both full-length AR and the resistant AR-V7 splice variant highlight the promise of the PROTAC approach in overcoming drug resistance in prostate cancer. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these two distinct strategies.
References
- 1. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. zenithepigenetics.com [zenithepigenetics.com]
- 9. Zacks Small Cap Research - Zenith Epigenetics: ZEN-3694: Resistance is Futile [scr.zacks.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
ZEN-3219 Analog, ZEN-3694, Demonstrates Efficacy in Overcoming JQ1 Resistance in Cancer Cell Lines
Comparative Efficacy in Resistant Cell Lines
ZEN-3694 has demonstrated significant activity in cancer cell lines that have developed resistance to other targeted therapies, a scenario that often involves overlapping resistance pathways with JQ1. For instance, in models of estrogen receptor-positive (ER+) breast cancer resistant to CDK4/6 inhibitors, both JQ1 and ZEN-3694 have been evaluated. Notably, while parental cancer cells are sensitive to both JQ1 and ZEN-3694, the resistant derivatives exhibit increased sensitivity to these BET inhibitors, suggesting an acquired vulnerability.[1]
In palbociclib-resistant ER+ breast cancer cell lines (MCF7-R100 and T47D-R100), both JQ1 and ZEN-3694 effectively reduced cell viability and colony formation.[1] This suggests that BET inhibition can be a potent strategy to overcome this form of resistance.
Quantitative Data Summary
| Cell Line | Treatment | Efficacy Metric | Result | Reference |
| Palbociclib-Resistant ER+ Breast Cancer Cells (MCF7-R100, T47D-R100) | JQ1 | Cell Viability | Dose-dependent decrease | [1] |
| Palbociclib-Resistant ER+ Breast Cancer Cells (MCF7-R100, T47D-R100) | ZEN-3694 | Cell Viability | Dose-dependent decrease | [1] |
| Palbociclib-Resistant ER+ Breast Cancer Cells (MCF7-R100, T47D-R100) | JQ1 | Colony Formation | Significant inhibition | [1] |
| Palbociclib-Resistant ER+ Breast Cancer Cells (MCF7-R100, T47D-R100) | ZEN-3694 | Colony Formation | Significant inhibition | |
| Tamoxifen-Resistant ER+ Breast Cancer Models | JQ1 | Efficacy | Efficacious in overcoming resistance | |
| Models of resistance to ER+ breast cancer therapies (tamoxifen, fulvestrant, estrogen-deprivation, CDK4/6 inhibitors) | ZEN-3694 | Activity | Showed activity in overcoming resistance |
Signaling Pathways and Mechanism of Action
JQ1 resistance can be mediated by various mechanisms, including the upregulation of cell cycle regulators. For example, the overexpression of Cyclin D1 can confer resistance to JQ1. Both JQ1 and ZEN-3694 target the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are critical readers of histone acetylation and regulators of gene transcription.
In CDK4/6 inhibitor-resistant breast cancer models where CDK6 is overexpressed, both JQ1 and ZEN-3694 have been shown to reduce the expression of CDK6 and cyclin D1. This leads to the reinstatement of cell-cycle arrest and induction of apoptosis. The downregulation of CDK6 by BET inhibitors is mediated through the induction of miR-34a-5p, which in turn targets CDK6.
Another mechanism of JQ1 resistance involves the interplay between BRD2 and the nuclear ferritin subunit FTH1 in non-small cell lung cancer. Silencing of FTH1 in JQ1-resistant cells can induce ferroptosis and increase mortality, suggesting a potential therapeutic strategy to overcome resistance.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo)
To assess the effect of JQ1 and ZEN-3694 on the viability of resistant cell lines, a CellTiter-Glo Luminescent Cell Viability Assay is commonly used.
-
Cell Seeding: Plate palbociclib-resistant ER+ breast cancer cells (e.g., MCF7-R100, T47D-R100) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of JQ1 or ZEN-3694 for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Measurement: Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader. The viability is typically normalized to vehicle-treated control cells.
Western Blotting
Western blotting is employed to determine the protein expression levels of key signaling molecules.
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., CDK6, Cyclin D1, c-MYC, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment.
-
Cell Seeding: Seed a low number of cells in 6-well plates.
-
Treatment: Treat the cells with the desired concentrations of JQ1 or ZEN-3694.
-
Incubation: Allow the cells to grow for a period of 10-14 days, until visible colonies are formed.
-
Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of colonies (typically those containing >50 cells).
Conclusion
The available evidence strongly suggests that the BET inhibitor ZEN-3694 is effective in preclinical models of resistance to targeted therapies, including those with mechanisms that overlap with JQ1 resistance. By targeting key drivers of cell cycle progression and survival, ZEN-3694 demonstrates potential as a therapeutic strategy to overcome resistance to first-generation BET inhibitors and other targeted agents. Further investigation into ZEN-3219, if it is a distinct compound, is warranted to fully understand its comparative efficacy. The provided experimental frameworks can serve as a foundation for such comparative studies.
References
A Comparative Analysis of ZEN-3219 and ARV-771: Unveiling the Pharmacokinetic Landscape
In the rapidly evolving field of targeted protein degradation, two molecules, ZEN-3219 and ARV-771, have emerged as significant players in the modulation of Bromodomain and Extra-Terminal (BET) proteins, critical regulators of gene expression implicated in numerous cancers. While both compounds target the same protein family, their fundamental mechanisms and, consequently, their pharmacokinetic profiles, are anticipated to differ significantly. This guide provides a comprehensive comparison of the available pharmacokinetic data for this compound and ARV-771, offering researchers and drug development professionals a clear perspective on their potential therapeutic applications.
Executive Summary
ARV-771 is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BET proteins. In contrast, this compound is a BET inhibitor. This fundamental difference in their mechanism of action underpins their distinct pharmacological properties. While in vivo pharmacokinetic data for ARV-771 in mouse models is publicly available, similar data for this compound is not, precluding a direct quantitative comparison. This report summarizes the known properties of both compounds and provides the necessary context for understanding their potential clinical utility.
Mechanism of Action: Inhibition vs. Degradation
The divergent mechanisms of this compound and ARV-771 are central to their comparison. This compound functions as a classic enzyme inhibitor, binding to the bromodomains of BET proteins and preventing their interaction with acetylated histones, thereby inhibiting downstream gene transcription.
ARV-771, a PROTAC, operates through a different paradigm. It acts as a molecular bridge, simultaneously binding to a BET protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome. This catalytic process allows a single molecule of ARV-771 to trigger the degradation of multiple BET protein molecules.
Figure 1: Comparative signaling pathways of this compound and ARV-771.
Pharmacokinetic Properties: A Tale of Two Molecules
A direct comparison of the pharmacokinetic profiles of this compound and ARV-771 is hampered by the limited publicly available data for this compound. However, the known properties of ARV-771 from preclinical studies provide a benchmark for what would be required for a comprehensive evaluation.
Table 1: Summary of Available Pharmacokinetic and Physicochemical Properties
| Property | This compound | ARV-771 |
| Mechanism of Action | BET Inhibitor | BET Degrader (PROTAC) |
| Molecular Weight ( g/mol ) | Data not available | 986.6 |
| Topological Polar Surface Area (Ų) | Data not available | 208 |
| cLogD @ pH 7.4 | Data not available | 2.55 |
| Aqueous Solubility (PBS, µM) | Data not available | 17.8 |
| In Vivo Cmax (mouse, 10 mg/kg s.c.) | Data not available | ~1.2 µM |
| In Vivo Tmax (mouse, 10 mg/kg s.c.) | Data not available | ~8 hours |
| In Vivo Efficacious Concentration | Data not available | >100 nM for 8-12 hours |
Data for ARV-771 is derived from a study in a mouse xenograft model.
Experimental Protocols
ARV-771 In Vivo Pharmacokinetic Study in Mice
The pharmacokinetic profile of ARV-771 was evaluated in a mouse xenograft model of castration-resistant prostate cancer.
Experimental Workflow:
A Comparative Analysis of ZEN-3219 and GNE987 in Glioblastoma Cell Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two bromodomain and extra-terminal (BET) inhibitors, ZEN-3219 and GNE987, in the context of glioblastoma (GBM) cell models. This document summarizes the available experimental data, details relevant methodologies, and visualizes key pathways and workflows to aid in the evaluation of these compounds for further research and development.
Introduction
Glioblastoma is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as promising therapeutic targets in glioblastoma due to their role in regulating the transcription of key oncogenes such as c-Myc. This guide focuses on two BET inhibitors: this compound, a known BET inhibitor, and GNE987, a novel BRD4 inhibitor that has been investigated for its anti-glioblastoma effects.
Performance Comparison: this compound vs. GNE987
GNE987: A BRD4 Degrader with Demonstrated Anti-Glioblastoma Activity
GNE987 has been shown to act as a potent BRD4 inhibitor in glioblastoma cells. Its mechanism involves the degradation of BRD4, leading to the inhibition of proliferation, cell cycle arrest, and induction of apoptosis in vitro and in vivo.[1] A key downstream effect of GNE987 is the significant reduction of c-Myc protein levels.[1][2] Furthermore, GNE987 has been found to downregulate the transcription of S100A16 by affecting H3K27Ac, and S100A16 has been identified as crucial for glioblastoma cell growth.[1]
This compound: A BET Inhibitor with Potential for Glioblastoma Research
This compound is a known inhibitor of the BET family proteins. While specific studies detailing its effects on glioblastoma cell models are not publicly available, its inhibitory activity against BRD4 bromodomains suggests potential relevance for glioblastoma research.
Quantitative Data Summary
The following tables summarize the available quantitative data for GNE987 and this compound. It is important to note the absence of specific data for this compound in glioblastoma cell lines.
Table 1: In Vitro Efficacy of GNE987 in Glioblastoma Cell Lines
| Cell Line | Assay | IC50 | Time Point |
| U87 | Cell Viability | ~10-20 nM | 3 days |
| LN229 | Cell Viability | ~10-20 nM | 3 days |
| U251 | Cell Viability | ~20-40 nM | 3 days |
| A172 | Cell Viability | ~40-60 nM | 3 days |
Data sourced from multiple studies.
Table 2: Inhibitory Activity of this compound against BRD4 Bromodomains
| Target | IC50 |
| BRD4(BD1) | 0.48 µM |
| BRD4(BD2) | 0.16 µM |
| BRD4(BD1BD2) | 0.47 µM |
This data reflects the biochemical potency of this compound against isolated bromodomains and not its cellular efficacy in glioblastoma.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Signaling Pathway of GNE987 in Glioblastoma
Caption: GNE987 inhibits BRD4, leading to reduced c-Myc and S100A16 expression.
Experimental Workflow for Cell Viability (MTT Assay)
Caption: Workflow for assessing cell viability using the MTT assay.
Experimental Workflow for Western Blotting
Caption: General workflow for Western blotting analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited in the context of GNE987 are provided below. These protocols can serve as a reference for designing studies with this compound in glioblastoma cell models.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Glioblastoma cell lines (e.g., U87, LN229, U251, A172) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (GNE987 or this compound) for the desired time period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.
Western Blotting
-
Cell Lysis: Glioblastoma cells are treated with the test compound for the specified duration. Following treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., BRD4, c-Myc, cleaved PARP, and a loading control like GAPDH or β-actin) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Glioblastoma cells are treated with the test compound for the indicated time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Conclusion
The available evidence strongly supports the anti-glioblastoma activity of GNE987, mediated through the degradation of BRD4 and subsequent downregulation of key oncogenic pathways involving c-Myc and S100A16.[1] Quantitative data from cell viability assays in various glioblastoma cell lines demonstrate its potency in the nanomolar range.
For this compound, while its biochemical activity as a BET inhibitor is established, there is a notable absence of published data on its specific effects in glioblastoma cell models. Therefore, a direct, data-driven comparison of its performance against GNE987 in this context is not possible at this time. Future studies are warranted to elucidate the potential of this compound in glioblastoma, including its effects on cell viability, apoptosis, and the c-Myc signaling pathway. The experimental protocols detailed in this guide for GNE987 can provide a framework for such investigations. Researchers are encouraged to conduct head-to-head studies to directly compare the efficacy and mechanisms of these two BET inhibitors in relevant glioblastoma models.
References
Safety Operating Guide
Navigating the Disposal of ZEN-3219: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like ZEN-3219 are paramount for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) containing detailed disposal procedures for this compound is not publicly available through general searches, this guide provides a comprehensive framework for its proper management, drawing upon established principles of laboratory safety and chemical waste disposal.
Researchers must obtain the specific Safety Data Sheet (SDS) for this compound from the supplier before handling or disposing of the compound. The SDS is the primary source of information regarding the specific hazards, handling precautions, and appropriate disposal methods for a chemical.
Immediate Safety and Handling Precautions
Prior to obtaining the specific SDS, researchers should handle this compound with a high degree of caution, assuming it may be hazardous. The following general safety protocols are recommended:
| Precaution Category | Recommended Actions |
| Personal Protective Equipment (PPE) | Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. |
| Ventilation | Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. |
| Spill Management | In the event of a spill, isolate the area and prevent the spread of the material. Use an appropriate absorbent material for liquid spills. Avoid generating dust from solid material. Follow your institution's established spill response procedures. |
| Storage | Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Refer to the supplier's initial product information for any specific storage temperature requirements. |
Step-by-Step Disposal Workflow
The proper disposal of this compound, as with any laboratory chemical, follows a structured process. The workflow diagram below illustrates the key steps researchers should take.
Caption: A workflow for the safe and compliant disposal of this compound.
Experimental Protocols for Waste Neutralization (Hypothetical)
It is critical to note that the following protocols are hypothetical and should not be implemented without first consulting the official this compound SDS and your institution's EHS department. The appropriate neutralization method depends entirely on the chemical properties and reactivity of the compound.
Should the SDS indicate that this compound is, for example, an acidic or basic compound, a carefully controlled neutralization process might be permissible.
Hypothetical Protocol for an Acidic Compound:
-
Preparation: Work in a chemical fume hood and wear appropriate PPE. Prepare a dilute solution of a weak base (e.g., 1M sodium bicarbonate).
-
Dilution: Slowly add the this compound waste to a large volume of cold water in a suitable container to dissipate any heat generated.
-
Neutralization: While stirring gently, slowly add the weak base to the diluted this compound solution.
-
Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter.
-
Endpoint: Continue adding the base until the pH is within the range acceptable for disposal in your local wastewater system (typically between 6.0 and 9.0).
-
Disposal: Dispose of the neutralized solution down the drain with copious amounts of water, as permitted by your institution's EHS guidelines.
The Role of Institutional Environmental Health & Safety (EHS)
Your institution's EHS department is the definitive resource for guidance on chemical waste disposal. They can provide specific instructions based on local, state, and federal regulations and have established procedures for the collection and disposal of hazardous waste. Always consult with your EHS office before proceeding with the disposal of any new or unfamiliar chemical compound.
By prioritizing safety, obtaining the necessary documentation, and adhering to established institutional and regulatory guidelines, researchers can ensure the responsible disposal of this compound and contribute to a safe and sustainable laboratory environment.
Navigating the Uncharted: A Safety-First Protocol for Handling ZEN-3219
Disclaimer: As of the latest literature review, "ZEN-3219" does not correspond to a publicly documented chemical entity. The following guidance is based on established best practices for handling novel or uncharacterized chemical compounds in a research and development setting. A comprehensive, compound-specific risk assessment is mandatory before commencing any experimental work.
This document provides a foundational framework for the safe handling and disposal of this compound, a hypothetical compound of interest for researchers, scientists, and drug development professionals. Our commitment is to empower your research with the highest standards of safety, building a foundation of trust through proactive and detailed operational guidance.
Immediate Safety and Logistical Information
Adherence to a stringent safety protocol is paramount when working with uncharacterized substances. The following table summarizes the recommended Personal Protective Equipment (PPE) for various laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Double Nitrile Gloves | Chemical Safety Goggles | N95 or higher rated respirator | Full-coverage Lab Coat |
| Solution Preparation | Chemical Fume Hood | Double Nitrile Gloves | Chemical Safety Goggles | As required by risk assessment | Full-coverage Lab Coat |
| In-vitro/In-vivo Administration | Biosafety Cabinet (if applicable) or Chemical Fume Hood | Double Nitrile Gloves | Chemical Safety Goggles with Face Shield | As required by risk assessment | Disposable Gown over Lab Coat |
| Waste Disposal | Chemical Fume Hood | Double Nitrile Gloves | Chemical Safety Goggles | As required by risk assessment | Full-coverage Lab Coat |
Experimental Protocols: A Step-by-Step Guide to Safe Handling
The following protocols are designed to minimize exposure and ensure a safe laboratory environment when working with this compound.
Preparation and Weighing of Solid this compound
-
Pre-operation:
-
Designate a specific area within a certified chemical fume hood for handling this compound.
-
Ensure all necessary PPE is donned correctly before entering the designated area.
-
Prepare all necessary equipment (e.g., spatulas, weigh boats, vials) within the fume hood.
-
-
Weighing:
-
Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood to contain any airborne particles.
-
Use dedicated, clearly labeled utensils for this compound.
-
Carefully transfer the desired amount of this compound to a tared weigh boat.
-
-
Post-weighing:
-
Securely cap the stock container of this compound.
-
Clean the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol, followed by water) to decontaminate.
-
Dispose of all contaminated disposables (e.g., weigh boats, gloves) in a designated hazardous waste container.
-
Solution Preparation
-
Solvent Addition:
-
Within the chemical fume hood, add the desired solvent to the vessel containing the weighed this compound.
-
Use a vortex mixer or sonicator as needed to ensure complete dissolution.
-
-
Storage:
-
Clearly label the solution with the compound name (this compound), concentration, solvent, date of preparation, and your initials.
-
Store the solution in a secondary container in a designated, secure location according to its stability and storage requirements.
-
Disposal Plan
-
Solid Waste:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Final Disposal:
-
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office.[1]
-
Visualizing the Workflow: Safe Handling of this compound
To further clarify the procedural flow of handling this compound, the following diagram illustrates the key stages and decision points, ensuring a logical and safe operational sequence.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
